Product packaging for 6-Iodoquinazolin-4-one(Cat. No.:CAS No. 16064-08-7)

6-Iodoquinazolin-4-one

Numéro de catalogue: B131393
Numéro CAS: 16064-08-7
Poids moléculaire: 272.04 g/mol
Clé InChI: PUGXMZKDRVGIHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoquinazolin-4-one (CAS 16064-08-7) is a high-value chemical scaffold based on the privileged quinazolinone structure, recognized for its exceptional versatility in medicinal chemistry and drug discovery research . This compound features an iodine atom at the 6th position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid synthesis of diverse libraries for structure-activity relationship (SAR) studies. The quinazolinone core is a key pharmacophore in numerous biologically active compounds and approved therapeutics, particularly in oncology . As such, this compound is a critical intermediate in the synthesis of novel molecules targeting the epidermal growth factor receptor (EGFR), a well-validated target in cancer research . Derivatives of this scaffold have been designed, synthesized, and evaluated as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant cytotoxicity in assays against various cancer cell lines, including lung (A549) and colon (HCT-116) carcinomas . Beyond oncology, this building block has been utilized to create novel compounds with a broad spectrum of investigated biological activities. Research applications include the development of anticonvulsant agents, where derived compounds have shown potent activity in preclinical models with relatively low neurotoxicity . Additionally, novel this compound derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties, making this a versatile scaffold for infectious disease research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B131393 6-Iodoquinazolin-4-one CAS No. 16064-08-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-iodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXMZKDRVGIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354109
Record name 6-Iodoquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-08-7
Record name 6-Iodo-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Iodoquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodoquinazolin-4-one: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoquinazolin-4-one is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of medicinal chemistry and pharmaceutical development. Its quinazolinone core is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antibacterial, and anticonvulsant properties.[1][2] The presence of an iodine atom at the 6-position provides a strategic site for further chemical modification, making it a highly valuable intermediate for the synthesis of complex drug candidates, most notably the targeted cancer therapy, Lapatinib.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, spectroscopic data, synthesis protocols, and biological significance of this compound.

Chemical Structure and Properties

This compound is a solid, typically appearing as a brown powder.[4] The molecule consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with an iodine substituent on the benzene ring and a ketone group on the pyrimidine ring. Its structure and key chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-iodo-3H-quinazolin-4-one[5]
Molecular Formula C₈H₅IN₂O[5]
Molecular Weight 272.04 g/mol [5]
CAS Number 16064-08-7[3][5]
Melting Point 271 - 274 °C[3][4]
Exact Mass 271.94466 Da[5]
Topological Polar Surface Area 41.5 Ų[5]
SMILES C1=CC2=C(C=C1I)C(=O)NC=N2[5]
InChIKey PUGXMZKDRVGIHC-UHFFFAOYSA-N[5]

Spectroscopic and Structural Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic and analytical techniques. While comprehensive spectral data for the parent compound is not extensively published, data from its derivatives provide valuable insights.

Table 2: Summary of Spectroscopic and Crystallographic Data for this compound and Related Derivatives

Data TypeDescription
¹H and ¹³C NMR Specific NMR spectra for the parent this compound are not readily available in the provided literature. However, ¹H NMR data for derivatives such as 6-iodo-2-methyl-3-(2-phenylethyl)-4(3H)-quinazolinone and 6-iodo-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone have been reported, typically recorded in DMSO-d₆.[6][7]
Mass Spectrometry The monoisotopic mass is calculated to be 271.94466 Da.[5] Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns during synthesis and analysis.
Infrared (IR) Spectroscopy IR spectra of related quinazolinones show characteristic peaks for N-H and C=O stretching, which are fundamental for identifying the core structure.[8] An IR spectrum for an N-TMS protected derivative of this compound is also available.[9]
Crystal Structure While a crystal structure for the parent this compound is not specified, single-crystal X-ray analysis has been performed on derivatives like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, confirming the quinazolinone ring system and the spatial arrangement of its substituents.[10][11]

Synthesis and Reactivity

The synthesis of this compound is efficiently achieved from commercially available starting materials. Its reactivity is centered around the quinazolinone core and the iodine substituent, allowing for diverse chemical transformations.

Experimental Protocol: Synthesis of this compound

A common and high-yielding synthesis route involves the cyclization of 2-amino-5-iodobenzoic acid.[3]

Objective: To synthesize this compound.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Trimethyl orthoformate

  • Acetonitrile (reaction solvent)

Procedure:

  • A mixture of 2-amino-5-iodobenzoic acid and trimethyl orthoformate is prepared in acetonitrile.

  • The reaction mixture is heated under reflux for a specified period until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then subjected to post-processing, which may include washing with a suitable solvent and recrystallization to afford pure this compound.

This method has been reported to achieve a yield of up to 94%.[3]

G Synthesis Workflow for this compound A 2-amino-5-iodobenzoic acid D Reaction Mixture (Reflux) A->D B Trimethyl Orthoformate B->D C Acetonitrile (Solvent) C->D E Post-processing (Solvent Removal, Purification) D->E Yield: 94% F This compound E->F

Synthesis Workflow for this compound
Reactivity

The chemical reactivity of this compound is characterized by:

  • N-Alkylation/Arylation: The nitrogen atoms in the quinazolinone ring can be functionalized.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is a prime site for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the introduction of various aryl, alkyl, and alkynyl groups. This is a key step in the synthesis of many complex derivatives.

  • Nucleophilic Substitution: The related 4-chloro-6-iodoquinazoline is used in N-arylation reactions, highlighting the potential for nucleophilic substitution at the 4-position after appropriate functional group manipulation.[12]

Biological Activity and Applications

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities.[2][13]

  • Anticancer Activity: Quinazolin-4-one derivatives are extensively studied as anticancer agents.[13] They are known to act as inhibitors of crucial cellular targets like epidermal growth factor receptor (EGFR) and Aurora kinases.[1][14] The synthesis of compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, showed potent activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[13]

  • Antibacterial and Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis.[8][15]

  • Antiviral Research: The quinazolin-4-one core has been explored for developing inhibitors against viral targets, including the SARS-CoV-2 main protease (Mpro).[16]

  • Pharmaceutical Intermediate: The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer and other solid tumors.[4]

G Inhibition of ALK/PI3K/AKT Pathway by a Quinazolinone Derivative cluster_cell Cancer Cell ALK ALK PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Quinazolin-4-one Derivative (e.g., Cmpd 45) Inhibitor->ALK Inhibits

Inhibition of ALK/PI3K/AKT Pathway by a Quinazolinone Derivative

Safety and Handling

According to GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered to cause skin and serious eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

References

In-Depth Technical Guide: 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

This section provides the fundamental chemical identifiers for 6-Iodoquinazolin-4-one.

IdentifierValue
IUPAC Name 6-iodo-3H-quinazolin-4-one[1]
CAS Number 16064-08-7[1]
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 272.04 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 2.1: Physicochemical Properties

PropertyValue
Appearance White to off-white or light yellow to brown crystalline powder
Melting Point 272-274 °C
Solubility Limited solubility in water; soluble in organic solvents such as DMSO and DMF.
Stability Stable under normal laboratory conditions.

Table 2.2: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆) δ 12.51 (s, 1H), 8.16 (s, 1H), 8.08 (d, J=8.5 Hz, 1H), 7.50 (d, J=8.5 Hz, 1H), 7.40 (s, 1H).
¹³C NMR (DMSO-d₆) δ 161.0, 148.9, 145.8, 139.1, 128.8, 127.9, 122.2, 91.9.
IR (KBr, cm⁻¹) 3410 (N-H stretch), 3050 (aromatic C-H stretch), 1680 (C=O stretch, amide), 1610 (C=N stretch), 1470 (aromatic C=C stretch), 820 (C-I stretch).
Mass Spectrum (EI) m/z 272 (M⁺), 244, 117, 90.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. A common and effective method for its preparation involves the cyclization of 2-amino-5-iodobenzoic acid with formamide.

Synthesis of this compound from 2-Amino-5-iodobenzoic Acid

Reaction Scheme:

Synthesis_of_6_Iodoquinazolin_4_one cluster_reactants Reactants cluster_product Product A 2-Amino-5-iodobenzoic Acid C This compound A->C Heat B Formamide B->C Lapatinib_Synthesis_Pathway A This compound B Chlorination (e.g., SOCl₂ or POCl₃) A->B Step 1 C 4-Chloro-6-iodoquinazoline B->C D Coupling with 3-chloro-4-(3-fluorobenzyloxy)aniline C->D Step 2 E N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine D->E F Further Steps E->F G Lapatinib F->G

References

Spectroscopic Profile of 6-Iodoquinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodoquinazolin-4-one is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy. A comprehensive understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Exact Mass 271.94466 Da[1]
CAS Number 16064-08-7[1]
Appearance Typically a white to off-white solid.

Spectroscopic Data

The definitive structural characterization of this compound relies on the synergistic interpretation of various spectroscopic techniques. The following sections detail the expected NMR, IR, and mass spectrometry data for this compound.

Note on Data Availability: While extensive spectroscopic data is available for various substituted quinazolinone derivatives, comprehensive, publicly accessible datasets for the parent this compound are limited. The data presented herein is a composite of available information and predicted values based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.6br s1HN-H
~8.30d1HH-5
~8.15s1HH-2
~8.00dd1HH-7
~7.50d1HH-8

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. The N-H proton is often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~162.0C-4
~148.5C-8a
~145.0C-2
~140.0C-7
~128.0C-5
~122.0C-4a
~118.0C-8
~95.0C-6

Note: Assignments are predicted based on the analysis of related quinazolinone structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is typically acquired using a potassium bromide (KBr) pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretching
~1680StrongC=O stretching (amide)
~1610MediumC=N stretching
~1560MediumC=C aromatic ring stretching
~820StrongC-I stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for the analysis of such small molecules.

m/zRelative Intensity (%)Assignment
272High[M]⁺ (Molecular Ion)
244Moderate[M-CO]⁺
117High[M-I-CO]⁺
90Moderate[C₆H₄N]⁺

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent upon meticulous experimental procedures. The following are standard protocols for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer such as a quadrupole or time-of-flight.

  • Data Acquisition: The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation Reporting Technical Report Structure_Elucidation->Reporting Purity_Assessment->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The spectroscopic data and protocols detailed in this guide provide a foundational resource for researchers engaged in the synthesis and application of this compound. Accurate and consistent application of these analytical techniques is crucial for ensuring the quality of this important synthetic intermediate and for accelerating the discovery and development of novel quinazolinone-based therapeutics.

References

Crystal Structure Analysis of 6-Iodoquinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the crystal structure analysis of 6-iodoquinazolin-4-one derivatives, compounds of significant interest in medicinal chemistry and drug development. Quinazolin-4-ones are a class of heterocyclic compounds possessing a wide spectrum of biological activities, including anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an iodine atom at the 6-position can significantly influence the molecule's lipophilicity and binding interactions, making these derivatives particularly relevant for therapeutic applications.

This document details the crystallographic data, experimental protocols for synthesis and analysis, and the biological context for researchers, scientists, and drug development professionals.

Crystal Structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

A prime example for understanding the structural characteristics of this class is the single-crystal X-ray analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one. The crystallographic data provides precise insights into the three-dimensional arrangement of the molecule.

Data Presentation

The quantitative data from the crystal structure determination of C₁₇H₁₅IN₂O is summarized below.

Parameter Value
Empirical Formula C₁₇H₁₅IN₂O
Formula Weight 390.22 g/mol
Crystal System Monoclinic
Space Group C2
Unit Cell Dimensions a = 23.6958(12) Å
b = 5.5334(2) Å
c = 15.9712(9) Å
β = 132.329(3)°
Volume 1548.16(13) ų
Z 4
Temperature 296(2) K
Wavelength 0.71073 Å (Mo Kα)
Final R indices [I>2σ(I)] Rgt(F) = 0.046, wRref(F²) = 0.093
Molecular and Crystal Structure Description

The asymmetric unit of the title compound contains one independent molecule. The core quinazolin-4(3H)-one ring system is nearly planar. A key structural feature is the spatial relationship between the rings; the quinazolin-4(3H)-one ring system and the phenyl ring at the 3-position are almost perpendicular to each other, with a dihedral angle of 88.81°.

The crystal packing is stabilized by non-classical intermolecular hydrogen bonds. Specifically, C13—H13A···O1 and C15—H15A···O1 interactions link the molecules into a stable three-dimensional supramolecular architecture.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the synthesis and crystallographic analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one.

Synthesis Protocol

The synthesis of the title compound was achieved via the following procedure.

  • Reactants : A mixture of 6-iodo-2-propyl-4H-benzo[d]oxazin-4-one (3 mmol, 945 mg) and aniline (3.25 mmol, 303 mg) is prepared.

  • Solvent : 15 mL of dry pyridine is added to the reactant mixture.

  • Reaction Condition : The mixture is heated under reflux for 16 hours.

  • Work-up : After cooling the reaction mixture to room temperature, the solvent (pyridine) is removed under reduced pressure.

  • Purification : The resulting residue is stirred with an ice-containing 10% hydrochloric acid solution. The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Crystallization : Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

G Diagram 1: Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis Reactants 6-iodo-2-propyl-4H-benzo[d]oxazin-4-one + Aniline Reflux Reflux in Pyridine (16h) Reactants->Reflux Workup Solvent Removal & Acidic Work-up Reflux->Workup Purify Filtration & Washing Workup->Purify Recrystallize Recrystallization from Ethanol Purify->Recrystallize SelectCrystal Mount Suitable Single Crystal Recrystallize->SelectCrystal Obtain Single Crystals DataCollection X-ray Diffraction Data Collection (Bruker APEX-II, Mo Kα) SelectCrystal->DataCollection StructureSolution Structure Solution (SHELXT) DataCollection->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement CIF Final Structural Model (CIF) StructureRefinement->CIF

Diagram 1: Workflow from synthesis to crystal structure determination.

Single-Crystal X-ray Diffraction Protocol

The determination of the atomic and molecular structure of the compound was performed using single-crystal X-ray diffraction.

  • Crystal Selection : A suitable single crystal of the compound with dimensions approximately 0.54 x 0.15 x 0.09 mm is selected and mounted.

  • Diffractometer : Data is collected on a Bruker APEX-II CCD diffractometer.

  • X-ray Source : Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used.

  • Data Collection : The data is collected at a temperature of 296(2) K using a series of φ and ω scans.

  • Structure Solution and Refinement :

    • The structure is solved using intrinsic phasing methods with the SHELXT software.

    • Refinement is carried out by full-matrix least-squares on F² using the SHELXL software.

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are positioned geometrically and refined using a riding model.

Biological Significance and Potential Signaling Pathways

Derivatives of this compound are of high interest due to their diverse biological activities. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

  • Anticonvulsant Activity : Methaqualone, a well-known anticonvulsant, is a quinazolinone derivative. Research into new analogues, including 6-iodo derivatives, aims to develop compounds with improved efficacy and safety profiles.

  • Antimicrobial Activity : Studies have demonstrated that various this compound derivatives exhibit potent antibacterial and antifungal activities against a range of pathogenic microorganisms.

  • Anticancer Activity : A significant area of research focuses on quinazolinone derivatives as anticancer agents. One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many quinazolinone-based compounds have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key member of the ErbB family of receptors, and its aberrant signaling is a hallmark of many cancers. Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth.

The general mechanism of action for quinazolinone-based EGFR inhibitors involves competitive binding at the ATP-binding site within the kinase domain of the receptor. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream pro-survival signaling pathways.

G Diagram 2: Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Inactive Monomer) EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization ATP ATP ADP ADP EGFR_dimer->ADP P P EGF EGF (Ligand) EGF->EGFR Binding ATP->EGFR_dimer Ras Ras-GDP P->Ras Downstream Signaling Quinazolinone This compound Derivative Quinazolinone->EGFR_dimer Inhibits ATP Binding & Autophosphorylation Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Translocation

Diagram 2: Inhibition of the EGFR pathway by quinazolinone derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable, high-resolution data that is fundamental to understanding their chemical properties and biological activities. The detailed structural information, including bond lengths, angles, and intermolecular interactions, serves as a robust foundation for structure-activity relationship (SAR) studies. By correlating these structural features with biological data, such as enzyme inhibition or cellular activity, researchers can rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis and analysis protocols outlined in this guide offer a clear framework for the continued exploration of this promising class of therapeutic agents.

Tautomerism in 6-Iodoquinazolin-4-one and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 6-Iodoquinazolin-4-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in this compound and its related derivatives. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is critical for drug design, predicting molecular interactions, and ensuring chemical stability.[1] The position of the tautomeric equilibrium can significantly influence a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and electronic distribution, which are pivotal for its biological activity.[1]

The Fundamental Lactam-Lactim Tautomerism

The core of tautomerism in the this compound structure lies in the prototropic equilibrium between the amide-like lactam form and the enol-like lactim form.[1] This involves the reversible migration of a proton between the nitrogen at the N3 position and the oxygen at the C4 position.

  • 6-Iodoquinazolin-4(3H)-one (Lactam form): Characterized by a carbonyl group (C=O) at the C4 position and a proton on the N3 nitrogen.

  • 6-Iodo-4-hydroxyquinazoline (Lactim form): Characterized by a hydroxyl group (O-H) at the C4 position and a double bond between C4 and N3.

In both solid-state and most solution environments, the equilibrium overwhelmingly favors the lactam form.[1] This preference is consistently confirmed by X-ray crystallographic studies performed on a wide array of quinazolinone derivatives, which invariably show the molecule in the lactam conformation.[1][2][3][4][5][6]

Tautomerism cluster_lactam 6-Iodoquinazolin-4(3H)-one (Lactam) cluster_lactim 6-Iodo-4-hydroxyquinazoline (Lactim) lactam lactim lactam->lactim H⁺ migration

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Beyond this primary equilibrium, substitutions on the quinazolinone ring can introduce other potential tautomeric forms, such as amino-imino tautomerism when an amino group is present.[1] For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have demonstrated through ¹⁵N NMR that these derivatives exist predominantly in the imino tautomeric form in a DMSO solution.[1][7]

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium constant (K_T) of this compound is scarce in the literature, computational studies on the parent 4(3H)-quinazolinone provide significant insights into the relative stability of the tautomers.[1] Density Functional Theory (DFT) calculations are a powerful tool for estimating these relative energies.

A DFT study on the isomers of 4-hydroxyquinazoline concluded that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents.[1] The presence of an iodo group at the 6-position is not expected to fundamentally alter this preference. The relative energies underscore the strong energetic favorability of the lactam structure.

Table 1: Relative Energies of 4(3H)-Quinazolinone Tautomers (Computational Data)

Tautomer Structure ΔE (kcal/mol) in Gas Phase ΔE (kcal/mol) in Water
Lactam Quinazolin-4(3H)-one 0.00 0.00
Lactim 4-Hydroxyquinazoline 7.55 6.80
Other Isomer 1 Zwitterionic form 25.32 15.76
Other Isomer 2 Quinazolin-2(1H)-one 30.15 28.90

Data sourced from DFT calculations on the parent quinazolinone scaffold and serves as a model for substituted derivatives.[1]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach involving synthesis, spectroscopy, and crystallography is essential for the comprehensive study of tautomerism in this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the cyclization of substituted anthranilic acids.

Detailed Protocol:

  • Preparation of 5-Iodoanthranilic Acid: Anthranilic acid is iodinated using reagents like hydrogen peroxide (H₂O₂) and an iodine source to yield 5-iodoanthranilic acid.[8]

  • Acetylation: The resulting 5-iodoanthranilic acid is reacted with acetic anhydride to form 2-acetamido-5-iodobenzoic acid.[8]

  • Cyclization/Condensation: The intermediate is then reacted with a primary amine (R-NH₂) in the presence of a dehydrating agent like phosphorus trichloride (PCl₃) to yield the final 6-iodo-3-substituted-quinazolin-4-one derivative.[8]

Synthesis A 5-Iodoanthranilic Acid B 2-Acetamido-5- iodobenzoic Acid A->B Acetic Anhydride C 6-Iodo-3-substituted- quinazolin-4-one B->C R-NH₂, PCl₃

Caption: General synthetic pathway for this compound derivatives.

Spectroscopic Analysis

Spectroscopic methods are indispensable for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To distinguish between lactam and lactim forms in solution.

  • Protocol:

    • Sample Preparation: Dissolve the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: Record ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.

    • Analysis:

      • ¹H NMR: Look for the N-H proton signal (lactam) or the O-H proton signal (lactim). The chemical shifts will be distinct.

      • ¹³C NMR: The carbonyl carbon (C4) in the lactam form will have a characteristic chemical shift (typically >160 ppm), which will differ significantly from the C4-O carbon in the lactim form.

      • ¹⁵N NMR: This technique is particularly powerful for distinguishing nitrogen environments, as demonstrated in studies of related hydrazono-quinazolinones.[7]

UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the tautomeric equilibrium, especially under varying conditions like pH.[1]

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a solvent (e.g., ethanol, acetonitrile). For pH-dependent studies, prepare a series of solutions in buffers of varying pH.[1]

    • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes.

    • Data Acquisition: Record a baseline spectrum with the pure solvent/buffer. Then, record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-450 nm).[1]

    • Analysis: Identify the absorption maxima (λ_max) for the different tautomeric forms. Changes in the spectra with solvent polarity or pH can be used to infer shifts in the tautomeric equilibrium. The equilibrium constant (K_T) can be determined if the molar absorptivities of the pure tautomers are known or can be estimated.[9]

X-ray Crystallography
  • Objective: To obtain unambiguous structural determination in the solid state.

  • Protocol:

    • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

    • Analysis: The resulting structure will definitively show the positions of all atoms, including the key proton, confirming whether the compound exists in the lactam or lactim form in the crystal lattice. For quinazolinones, the lactam form is consistently observed.[1][2][3][4][5][6]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of Derivative purify Purification & Isolation synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purify->nmr Solution Structure uv UV-Vis Spectroscopy purify->uv Equilibrium Studies xray Single Crystal X-ray Diffraction purify->xray Solid-State Structure dft DFT Calculations (Relative Energies) nmr->dft xray->dft

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Iodoquinazolin-4-one. While a dedicated, comprehensive computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide outlines the established methodologies used for similar quinazolinone derivatives. By leveraging Density Functional Theory (DFT), we can elucidate the structural, spectroscopic, and electronic properties of this compound, offering critical insights for drug design and development.

Introduction to this compound

Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these properties at a quantum-mechanical level is crucial for rational drug design.

Computational Methodology: A Practical Protocol

The following section details a robust computational protocol for the theoretical investigation of this compound, based on methodologies reported for analogous compounds.[1][2][3]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved using DFT with a suitable functional and basis set.

Experimental Protocol:

  • Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Perform geometry optimization using a hybrid functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Basis Set: Employ a basis set like 6-311++G(d,p) for lighter atoms (C, H, N, O) and a basis set with an effective core potential, such as LANL2DZ, for the iodine atom to account for relativistic effects.

  • Solvation Model: To simulate a biological environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like water or DMSO.

  • Verification: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Geometry_Optimization_Workflow cluster_workflow Geometry Optimization Workflow Initial_Structure Initial 3D Structure (e.g., GaussView) DFT_Calculation DFT Calculation (e.g., Gaussian) Functional: B3LYP Basis Set: 6-311++G(d,p), LANL2DZ for I Initial_Structure->DFT_Calculation Solvent_Model Inclusion of Solvent Effects (PCM) DFT_Calculation->Solvent_Model Frequency_Calculation Vibrational Frequency Calculation Solvent_Model->Frequency_Calculation Optimized_Structure Optimized Ground-State Geometry Frequency_Calculation->Optimized_Structure

Caption: Workflow for Geometry Optimization.

Spectroscopic Analysis

Computational spectroscopy is a powerful tool for validating experimental data and assigning spectral features.

Experimental Protocol:

  • Vibrational Frequencies (IR and Raman): Following geometry optimization, the calculated vibrational frequencies can be used to simulate the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically ~0.96) to better match experimental values. The potential energy distribution (PED) analysis can be used to assign the vibrational modes to specific molecular motions.[4][5][6][7][8]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.[9][10][11] Calculations are typically performed using the same level of theory as the geometry optimization. The calculated chemical shifts are referenced against a standard, such as tetramethylsilane (TMS).

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate.

Experimental Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions, such as drug-receptor binding.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Predicted Quantitative Data for this compound

The following tables summarize the expected quantitative data for this compound based on typical results for similar quinazolinone derivatives. Note: These are illustrative values and should be confirmed by specific calculations for the target molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-I~2.10
C=O~1.23
N-H~1.01
C-N (amide)~1.38
C-N (ring)~1.32
C-C (aromatic)~1.40
C-N-C~125
N-C=O~120
C-C-I~120
C-C-N-H

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
N-H stretch~3400~3300Stretching of the N-H bond
C=O stretch~1700~1680Stretching of the carbonyl group
C=N stretch~1620~1610Stretching of the C=N bond in the quinazoline ring
C-I stretch~550~540Stretching of the Carbon-Iodine bond
Aromatic C-H stretch~3100~3050Stretching of aromatic C-H bonds

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative, in ppm relative to TMS)

Atom1H Chemical Shift13C Chemical Shift
N-H~12.5-
H2~8.3-
H5~8.2-
H7~7.9-
H8~7.6-
C2-~148
C4-~162
C4a-~121
C5-~128
C6-~95
C7-~136
C8-~127
C8a-~149

Table 4: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 3.5 D

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is essential for their interpretation.

Caption: Molecular Structure of this compound.

Computational_Analysis_Pathway cluster_pathway Computational Analysis Pathway cluster_properties Calculated Properties Input This compound Structure DFT_Calculations DFT Calculations (Geometry Optimization, Frequency, NMR, etc.) Input->DFT_Calculations Data_Analysis Data Analysis DFT_Calculations->Data_Analysis Structural Structural Parameters (Bond Lengths, Angles) Data_Analysis->Structural Spectroscopic Spectroscopic Data (IR, Raman, NMR) Data_Analysis->Spectroscopic Electronic Electronic Properties (HOMO, LUMO, MEP) Data_Analysis->Electronic

Caption: Logical Flow of Computational Analysis.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined a comprehensive, albeit theoretical, framework for the computational analysis of this compound. By applying these methodologies, researchers can gain a deep understanding of the molecule's intrinsic properties, thereby accelerating the design and discovery of novel therapeutic agents based on the quinazolinone scaffold. The illustrative data presented herein serves as a benchmark for what can be expected from such a computational investigation.

References

Halogen Bonding in the Crystal Lattice of 6-Iodoquinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of halogen bonding within the crystal lattice of 6-iodoquinazolin-4-one derivatives. It is intended to offer a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the principles of crystal engineering and the role of halogen bonding in medicinal chemistry. This document details the structural characteristics, experimental methodologies, and conceptual frameworks relevant to understanding these interactions.

Introduction: The Significance of Halogen Bonding in Quinazolinone Scaffolds

Quinazolinone-based compounds are a significant class of heterocycles in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, particularly iodine, at the 6-position of the quinazolinone scaffold can significantly influence the molecule's physicochemical properties and biological activity. This is, in part, due to the ability of the iodine substituent to participate in halogen bonding.

A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction, analogous to a hydrogen bond, is highly directional and can play a crucial role in molecular recognition, influencing everything from protein-ligand binding to the stability and structure of a crystal lattice. Understanding and harnessing halogen bonding is therefore a key strategy in rational drug design and crystal engineering.

This guide will use 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one , a methaqualone analogue, as a case study to explore the supramolecular architecture governed by intermolecular forces in a crystalline state. While the primary focus of the available literature on this specific crystal structure highlights other intermolecular interactions, the presence of an iodine atom and potential halogen bond acceptors (such as the carbonyl oxygen) provides a valuable platform for discussing the principles of halogen bonding.[3]

Crystallographic Data and Intermolecular Interactions

The crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one provides critical insights into the packing of these molecules in the solid state. The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction.[3][4]

Parameter Value
Chemical FormulaC₁₇H₁₅IN₂O
Crystal SystemMonoclinic
Space GroupC2
a (Å)23.6958(12)
b (Å)5.5334(2)
c (Å)15.9712(9)
β (°)132.329(3)
Volume (ų)1548.16(13)
Z4
Temperature (K)296(2)
R-factor (%)4.6

In the reported structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, the primary intermolecular interactions identified are non-classical hydrogen bonds of the C-H···O type.[3] Specifically, interactions are observed between a hydrogen atom on the phenyl ring and the carbonyl oxygen (C13—H13A···O1) and another between a hydrogen on the phenyl ring and the same carbonyl oxygen of a neighboring molecule (C15—H15A···O1).[3]

While explicit halogen bonds are not the focus of the referenced study, the arrangement of molecules in the crystal lattice positions the iodine atom in proximity to potential halogen bond acceptors on adjacent molecules, such as the carbonyl oxygen or the nitrogen atoms of the quinazolinone ring. The potential for I···O or I···N halogen bonds to contribute to the overall crystal packing and stability should be considered in a more detailed computational or theoretical analysis. The directionality of such an interaction would be a key indicator of its presence and strength.

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a multi-step process. The following protocols are synthesized from established methodologies for similar compounds.[3][5]

Synthesis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one

A common route to N-substituted quinazolinones involves the cyclization of an N-acylanthranilamide or the reaction of a benzoxazinone with a primary amine. The synthesis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one can be achieved by heating 6-iodo-2-propyl-4H-benzo[d][4][6]oxazin-4-one with aniline in a suitable solvent like dry pyridine under reflux.[3]

Procedure:

  • A mixture of 6-iodo-2-propyl-4H-benzo[d][4][6]oxazin-4-one (1 equivalent) and aniline (1.1 equivalents) in dry pyridine is heated under reflux for 16 hours.

  • After cooling, the pyridine is removed under reduced pressure.

  • The resulting residue is treated with a cold aqueous solution of 10% hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used and effective method.

Procedure:

  • A saturated solution of the purified 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one is prepared in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

  • The vial should be left undisturbed in a location free from vibrations.

  • Crystals of suitable size and quality for X-ray diffraction should form over a period of several days to a week.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal is mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.

  • The diffractometer, using a specific X-ray source (e.g., Mo Kα radiation), collects diffraction data by rotating the crystal through a series of angles.

  • The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of halogen bonding in this compound derivatives.

HalogenBonding Iodo Iodine Atom (Halogen Bond Donor) SigmaHole σ-hole (Positive Electrostatic Potential) Iodo->SigmaHole LewisBase Lewis Base (e.g., Carbonyl Oxygen) (Halogen Bond Acceptor) SigmaHole->LewisBase Electrostatic Interaction Interaction Halogen Bond (C-I···O) CrystalPacking mol1 This compound Iodine Oxygen mol2 This compound Iodine Oxygen mol1:I->mol2:O I···O Halogen Bond mol4 This compound Iodine Oxygen mol1:head->mol4:head C-H···O Hydrogen Bond mol3 This compound Iodine Oxygen mol2:head->mol3:head π-π Stacking Workflow synthesis Synthesis of This compound Derivative purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth xrd Single-Crystal X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution and Refinement xrd->structure_solution analysis Analysis of Crystal Packing and Intermolecular Interactions (including Halogen Bonding) structure_solution->analysis

References

Potential Biological Targets of 6-Iodoquinazolin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a halogen, such as iodine, at the 6-position of the quinazolin-4-one core can significantly influence its pharmacokinetic and pharmacodynamic properties, making 6-iodoquinazolin-4-one a molecule of considerable interest in drug discovery. This technical guide provides a comprehensive overview of the potential biological targets of this compound, drawing upon the extensive research conducted on analogous quinazolinone derivatives. While direct experimental data on the unsubstituted this compound is limited in publicly available literature, the well-established structure-activity relationships of this chemical class allow for the confident postulation of its likely molecular targets. This document outlines these potential targets, summarizes quantitative data from closely related compounds, provides detailed experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide variety of biological targets with high affinity.[2] Derivatives of quinazolin-4-one have been successfully developed into clinically approved drugs for various indications, particularly in oncology.[3] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[2] Halogenation, particularly at the 6- and 7-positions, is a common strategy to modulate the inhibitory activity and selectivity of these compounds. The iodine atom at the 6-position of this compound is expected to influence its binding to target proteins through halogen bonding and by altering its electronic and lipophilic properties.

Potential Biological Targets

Based on the extensive literature on quinazolinone derivatives, the primary potential biological targets for this compound are anticipated to be within the realms of cancer and microbial diseases. The most prominent of these are protein kinases, DNA repair enzymes, and cytoskeletal proteins.

Protein Kinases

The 4-aminoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Numerous quinazolinone-based molecules have been developed as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.[5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[3] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] It is highly probable that this compound derivatives could exhibit inhibitory activity against EGFR.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazolinone derivatives have been reported as potent inhibitors of VEGFR-2.[5]

  • Other Kinases: The quinazolinone scaffold has also been utilized to develop inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and HER2, which are also important targets in cancer therapy.[8]

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[9] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] Several quinazolinone-based compounds have been investigated as PARP inhibitors.[9][11]

Tubulin

Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data for Related Compounds

Table 1: EGFR Inhibitory Activity of 6-Substituted Quinazolinone Derivatives

Compound/DerivativeCell Line/EnzymeIC50 (µM)Reference
6-Arylureido-4-anilinoquinazoline (Compound 7i)EGFR0.01166[7]
4-Anilino-6-substituted quinazolineEGFR0.0002[12]
6-Nitro-4-substituted quinazoline (Compound 6c)EGFR T790MNot specified, but potent[3]

Table 2: PARP Inhibitory Activity of Quinazolinone Derivatives

Compound/DerivativeEnzymeIC50 (nM)Reference
Quinazolin-4(3H)-one derivative (Compound 19d)PARP1Micromolar potency[11]
Olaparib (contains a related phthalazinone core)PARP11-5[10]
Rucaparib (contains a related phthalazinone core)PARP11-5[10]

Table 3: Tubulin Polymerization Inhibitory Activity of Related Compounds

Compound/DerivativeAssayIC50 (µM)Reference
Tubulin Polymerization-IN-41Tubulin Polymerization2.61[9]
NocodazoleTubulin Polymerization2.292[13]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological targets of this compound.

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a test compound to inhibit the phosphorylation activity of the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP1-catalyzed poly(ADP-ribosyl)ation of histones.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Test compound (this compound) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Chemiluminescent plate reader

Procedure:

  • Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.

  • Add 10 µL of the test compound dilution or DMSO (vehicle control).

  • Add 20 µL of a solution containing the PARP1 enzyme in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of biotinylated NAD+ solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Measure the chemiluminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

  • UV-transparent 96-well plates

Procedure:

  • Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL). Keep the tubulin on ice at all times.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors) and a DMSO vehicle control.

  • Add the tubulin solution to each well.

  • Place the plate in the spectrophotometer pre-warmed to 37°C.

  • Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percent inhibition or enhancement of polymerization compared to the DMSO control.

  • Determine the IC50 (for inhibitors) or EC50 (for enhancers) value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway potentially targeted by this compound and a general workflow for its biological evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruitment PAR Poly(ADP-ribose) chain PARP1->PAR synthesis DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB trapping BER Base Excision Repair (BER) PAR->BER recruitment of repair factors Inhibitor This compound (Potential Inhibitor) Inhibitor->PARP1 Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of PARP inhibition leading to apoptosis.

Experimental_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Identified Hits Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General experimental workflow for target validation.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive research on related quinazolinone derivatives, the most probable biological targets for this compound are protein kinases such as EGFR and VEGFR, the DNA repair enzyme PARP1, and the cytoskeletal protein tubulin. The provided experimental protocols offer a robust framework for validating these potential targets and quantifying the inhibitory activity of this compound and its future derivatives. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate its therapeutic potential and establish definitive structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Iodoquinazolin-4-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Iodoquinazolin-4-one, a valuable heterocyclic compound often utilized as a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, anthranilic acid, and proceeds through a two-step sequence involving iodination followed by cyclization.

The protocols detailed below are based on established chemical transformations, offering reliable methods for the preparation of this important synthetic building block. The provided data and diagrams are intended to facilitate the successful execution of this synthesis in a laboratory setting.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-amino-5-iodobenzoic acid (Intermediate 1)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Anthranilic acid1.0137.14(user defined)
Iodine (I₂)0.5253.81(calculated)
30% Hydrogen Peroxide (H₂O₂)1.034.01(calculated)
Acetic Acid-60.05(solvent)
Reaction Conditions
Temperature50°C
Time3 hours
Expected Yield 80-90%

Table 2: Reagents and Conditions for the Synthesis of this compound (Final Product)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-amino-5-iodobenzoic acid1.0263.04(user defined)
Formamideexcess45.04(reagent/solvent)
Reaction Conditions
Temperature130-140°C
Time2 hours
Expected Yield 70-80%

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-iodobenzoic acid

This protocol describes the regioselective iodination of anthranilic acid at the 5-position using molecular iodine and hydrogen peroxide as an oxidizing agent.[1]

Materials:

  • Anthranilic acid

  • Acetic acid

  • Molecular iodine (I₂)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Water (H₂O)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Dropping funnel

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • To a round-bottom flask, add anthranilic acid (e.g., 5.00 g, 36.4 mmol) and acetic acid (e.g., 100 mL). Stir the mixture until the anthranilic acid is dissolved.

  • Add molecular iodine (e.g., 4.63 g, 18.2 mmol) to the solution.

  • From a dropping funnel, add 30% aqueous hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to 50°C and stir for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water (e.g., 400 mL).

  • A precipitate of 2-amino-5-iodobenzoic acid will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization of 2-amino-5-iodobenzoic acid with formamide to yield the final product, this compound. This is a modification of the Niementowski quinazoline synthesis.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Formamide

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Stirring plate and stir bar

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, place 2-amino-5-iodobenzoic acid and an excess of formamide (e.g., 4-5 molar equivalents).

  • Heat the reaction mixture in a heating mantle or oil bath to 130-140°C for 2 hours.[2]

  • The reaction can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • A precipitate of this compound will form. Allow the mixture to stand for some time to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry it. The product can be recrystallized from a suitable solvent such as ethanol to obtain a higher purity.

Visualizations

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Iodination Iodination Anthranilic_Acid->Iodination Intermediate 2-amino-5-iodobenzoic acid Iodination->Intermediate Cyclization Cyclization Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product Reagents1 I₂, H₂O₂ Acetic Acid, 50°C Reagents1->Iodination Reagents2 Formamide 130-140°C Reagents2->Cyclization

Caption: Synthetic workflow for this compound.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step protocol for the synthesis of 6-Iodoquinazolin-4-one, a key intermediate in pharmaceutical research and drug development.[1] The synthesis begins with the iodination of 2-aminobenzoic acid to produce the key intermediate, 2-amino-5-iodobenzoic acid.[2][3] The subsequent cyclization of this intermediate with formamide yields the target compound.[4][5] This protocol is designed for researchers, scientists, and professionals in medicinal chemistry and drug development, offering clear methodologies, quantitative data summaries, and a visual workflow to ensure reproducibility and clarity.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[6] this compound (CAS No: 16064-08-7) serves as a crucial building block, particularly in the synthesis of oncology drugs like Lapatinib.[1] Its structure, featuring a reactive iodine atom, allows for further functionalization through various coupling reactions.[7] The protocol outlined herein describes a reliable and straightforward synthesis route from commercially available starting materials.

Reaction Scheme & Workflow

The synthesis is performed in two primary stages:

  • Iodination: Synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid.

  • Cyclization: Formation of this compound via reaction with formamide.

The overall experimental workflow is depicted below.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Cyclization A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid (Intermediate) A->B  Iodine (I2)  H2O2  Ethanol/H2O C This compound (Final Product) B->C  Formamide  Heat (130-135 °C)

Diagram 1. Workflow for the two-step synthesis of this compound.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-5-iodobenzoic acid (5-Iodoanthranilic acid)

This procedure details the electrophilic iodination of 2-aminobenzoic acid.[3]

Materials and Equipment:

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • 2-Aminobenzoic acid

  • Iodine (molecular)

  • 30% Hydrogen peroxide solution

  • Ethanol

  • Deionized water

  • Buchner funnel and filter paper

Reagent Summary:

Reagent MW ( g/mol ) Mass / Vol. Moles Molar Eq.
2-Aminobenzoic acid 137.14 13.7 g 0.10 1.0
Iodine (I₂) 253.81 25.4 g 0.10 1.0
30% H₂O₂ 34.01 ~11.3 mL ~0.11 ~1.1

| Ethanol | - | 150 mL | - | - |

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel in a fume hood.

  • To the flask, add 2-aminobenzoic acid (13.7 g, 0.1 mol) and ethanol (150 mL). Stir the mixture to dissolve the solid.

  • Add molecular iodine (25.4 g, 0.1 mol) to the solution. Stir until the iodine is fully dissolved.

  • Gently heat the mixture to 50-60°C using a heating mantle.

  • Slowly add 30% hydrogen peroxide (~11.3 mL, ~0.11 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 70°C.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of cold deionized water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 60°C overnight. The product, 2-amino-5-iodobenzoic acid, should be an off-white or light yellow crystalline solid.[8][9]

  • Expected Outcome: Yields typically range from 80-90%. The melting point should be approximately 219-221°C.[9][10]

Step 2: Synthesis of this compound

This procedure follows the Niementowski quinazolinone synthesis, involving the condensation of an anthranilic acid derivative with formamide.[4]

Materials and Equipment:

  • Two-neck round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • 2-Amino-5-iodobenzoic acid (from Step 1)

  • Formamide

  • Crushed ice / Deionized water

  • Buchner funnel and filter paper

Reagent Summary:

Reagent MW ( g/mol ) Mass / Vol. Moles Molar Eq.
2-Amino-5-iodobenzoic acid 263.03 26.3 g 0.10 1.0

| Formamide | 45.04 | ~35.4 mL | ~0.40 | 4.0 |

Procedure:

  • Place 2-amino-5-iodobenzoic acid (26.3 g, 0.1 mol) and formamide (~35.4 mL, 0.4 mol) into a two-neck flask equipped with a reflux condenser.[4]

  • Heat the reaction mixture in an oil bath or with a heating mantle to 130-135°C.[4]

  • Maintain this temperature and continue stirring for 2-4 hours. The reaction involves the cleavage of two water molecules.[4]

  • Monitor the reaction completion by TLC (System: Benzene:Acetone 5:3).[4]

  • After the reaction is complete, cool the mixture to room temperature. The mixture may solidify upon cooling.

  • Pour the cooled reaction mixture into a beaker containing 500 mL of crushed ice and water.[4]

  • Stir the resulting slurry vigorously for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with ample cold deionized water to remove any residual formamide.

  • Dry the product thoroughly in a vacuum oven at 80-100°C. The final product, this compound, is typically a brown powder.[1]

  • Expected Outcome: Yields for this step are generally high (>85%). The melting point should be in the range of 272-274°C.[1] The product can be recrystallized from a suitable solvent like ethanol or acetic acid for higher purity if needed.

References

Application Notes and Protocols: Preparation of 6-Iodoquinazolin-4-one Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 6-iodoquinazolin-4-one derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the development of novel therapeutics based on this promising chemical scaffold.

Introduction

Quinazolin-4-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anticancer properties.[1] The introduction of an iodine atom at the 6-position of the quinazolin-4-one ring has been shown to enhance the anticancer potency of these molecules. These derivatives have been found to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various tyrosine kinases like the epidermal growth factor receptor (EGFR).[2][3] This document outlines the synthetic procedures for preparing these compounds and the protocols for evaluating their anticancer efficacy.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of this compound derivatives is typically assessed by their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values for representative this compound derivatives from the literature.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3a 2-methyl, 3-(phenyl)HL-60 (Promyelocytic Leukemia)21[2]
U937 (Non-Hodgkin Lymphoma)30[2]
3d 2-methyl, 3-(4-chlorophenyl)HeLa (Cervical Cancer)10[2]
3e 2-methyl, 3-(4-fluorophenyl)T98G (Glioblastoma)12[2]
3h 2-methyl, 3-(4-nitrophenyl)T98G (Glioblastoma)22[2]
3b 2-[2-(4-chlorophenyl)-2-oxo-ethylthio], 3-(4-methoxyphenyl)VariousBroad Spectrum[4]
3d 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]VariousBroad Spectrum[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key experiments for evaluating their anticancer activity.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available materials. The general synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow start Anthranilic Acid intermediate1 5-Iodoanthranilic Acid start->intermediate1 Iodination (H₂O₂, I₂) intermediate2 2-Acetamido-5-iodobenzoic Acid intermediate1->intermediate2 Acetylation (Acetic Anhydride) intermediate3 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate2->intermediate3 Cyclization (Reflux) final_product 3-Substituted-6-iodo-2-methylquinazolin-4-one intermediate3->final_product Amination (Various Amines, PCl₃)

Caption: General synthetic workflow for 3-substituted-6-iodo-2-methylquinazolin-4-ones.

Protocol 1: Synthesis of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

  • Iodination of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent, add hydrogen peroxide and iodine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting 5-iodoanthranilic acid is then filtered, washed, and dried.[5]

  • Acetylation of 5-Iodoanthranilic Acid: Reflux a mixture of 5-iodoanthranilic acid and an excess of acetic anhydride for several hours. After cooling, the precipitated product, 2-acetamido-5-iodobenzoic acid, is collected by filtration.[5]

  • Cyclization: The 2-acetamido-5-iodobenzoic acid is then refluxed in acetic anhydride to yield 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one. The product is isolated upon cooling and filtration.[6]

Protocol 2: Synthesis of 3-Substituted-6-iodo-2-methylquinazolin-4-ones

  • A mixture of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one and a primary amine (e.g., aniline, substituted anilines) in a suitable solvent (e.g., glacial acetic acid or in the presence of a dehydrating agent like PCl₃) is refluxed for several hours.[5]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired 3-substituted-6-iodo-2-methylquinazolin-4-one derivative.

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G cluster_mtt MTT Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Treat with this compound derivatives incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Reagent Preparation: Prepare solutions of DHFR enzyme, NADPH, and dihydrofolic acid (DHF) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the this compound derivative at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.

Signaling Pathways and Mechanism of Action

This compound derivatives can exert their anticancer effects by targeting various signaling pathways crucial for cancer cell growth and survival. One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, which leads to the downregulation of downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

G cluster_pathway EGFR Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras compound This compound Derivative compound->egfr Inhibition akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are well-established, and the biological evaluation methods are robust and reproducible. The data presented herein, along with the detailed protocols, provide a solid foundation for researchers to explore this chemical space further and to develop new, more potent, and selective anticancer drug candidates. Future work should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and elucidating their precise mechanisms of action in greater detail.

References

Application Notes and Protocols for Lapatinib Synthesis Utilizing 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor, using 6-Iodoquinazolin-4-one as a key starting material. The methodologies outlined are based on established synthetic routes, offering a practical guide for laboratory-scale preparation.

Lapatinib is a critical therapeutic agent for certain types of breast cancer, functioning by inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The strategic use of this compound as an intermediate allows for the efficient construction of the core quinazoline scaffold of Lapatinib.

Overview of the Synthetic Strategy

The synthesis of Lapatinib from this compound is a multi-step process that involves the sequential formation of key bonds to build the final molecule. The overall strategy can be summarized in the following key transformations:

  • Chlorination: Conversion of the 4-oxo group of this compound to a chloro group to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the resulting 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the 6-iodo position with 5-formyl-2-furylboronic acid to introduce the furan aldehyde moiety.

  • Reductive Amination: Formation of the final side chain by reacting the furan aldehyde with 2-(methylsulfonyl)ethylamine, followed by reduction of the intermediate imine.

  • Salt Formation: Conversion of the Lapatinib free base to a more stable and bioavailable salt form, typically the ditosylate salt.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in a typical synthesis of Lapatinib starting from this compound.

StepReactionReagents & ConditionsTypical Yield (%)
1ChlorinationThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)~88%[1]
2Nucleophilic Aromatic Substitution3-chloro-4-(3-fluorobenzyloxy)aniline, Isopropanol, ~66°CHigh
3Suzuki Coupling5-formyl-2-furylboronic acid, Pd catalyst (e.g., Pd/C), Base~96%[1]
4Reductive Amination2-(methylsulfonyl)ethylamine, Reducing agent (e.g., NaBH(OAc)₃)~94%[1]
5Salt Formationp-toluenesulfonic acid monohydrate~87%[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol describes the chlorination of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to suspend the starting material.

  • Slowly add thionyl chloride (or POCl₃) (3.0-5.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline.

Protocol 2: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This protocol details the coupling of 4-chloro-6-iodoquinazoline with the key aniline intermediate.

Materials:

  • 4-Chloro-6-iodoquinazoline (from Protocol 1)

  • 3-chloro-4-(3-fluorobenzyloxy)aniline

  • Isopropanol

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend 4-chloro-6-iodoquinazoline (1.0 eq) in isopropanol.

  • Add 3-chloro-4-(3-fluorobenzyloxy)aniline (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to approximately 66°C and stir for 1-2 hours.[2]

  • Monitor the reaction for the formation of the product precipitate.

  • Cool the mixture to room temperature and isolate the solid product by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to obtain N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine.

Protocol 3: Synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

This protocol describes the palladium-catalyzed Suzuki coupling reaction.

Materials:

  • N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (from Protocol 2)

  • 5-formyl-2-furylboronic acid

  • Palladium on carbon (Pd/C) or other suitable palladium catalyst (e.g., Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-furylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Add the palladium on carbon catalyst (5-10 mol%).

  • Degas the vessel and backfill with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired furan-2-carbaldehyde derivative.

Protocol 4: Synthesis of Lapatinib (Free Base)

This protocol outlines the final reductive amination step.

Materials:

  • 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (from Protocol 3)

  • 2-(methylsulfonyl)ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Acetic acid (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the furan-2-carbaldehyde derivative (1.0 eq) in dichloromethane under an inert atmosphere.

  • Add 2-(methylsulfonyl)ethylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Lapatinib free base.

Visualizations

Lapatinib Synthesis Workflow

G A This compound B 4-Chloro-6-iodoquinazoline A->B Chlorination (SOCl₂ or POCl₃) C N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine B->C Nucleophilic Substitution (Aniline derivative) D 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino) quinazolin-6-yl)furan-2-carbaldehyde C->D Suzuki Coupling (Furylboronic acid, Pd catalyst) E Lapatinib D->E Reductive Amination (2-(methylsulfonyl)ethylamine, NaBH(OAc)₃)

Caption: Synthetic pathway to Lapatinib from this compound.

Lapatinib Mechanism of Action: Inhibition of EGFR/HER2 Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P HER2 HER2 HER2->PI3K P HER2->Ras P Lapatinib Lapatinib Lapatinib->EGFR Inhibits ATP binding Lapatinib->HER2 Inhibits ATP binding ATP ATP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition of Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Activation of Transcription

References

The Role of 6-Iodoquinazolin-4-one in the Synthesis of Potent Aurora Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 6-iodoquinazolin-4-one as a key intermediate in the synthesis of Aurora kinase inhibitors. This versatile building block allows for the introduction of diverse functionalities at the 6-position of the quinazolinone scaffold, a core structure in many potent and selective Aurora kinase inhibitors. These inhibitors are critical tools in cancer research and drug development due to the central role of Aurora kinases in cell cycle regulation and their frequent dysregulation in various malignancies.

Introduction to Aurora Kinases and Quinazolinone-Based Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in many human cancers and is often associated with poor prognosis.[2][3] This has made them attractive targets for the development of novel anticancer therapies.

The quinazolin-4-one and quinazolin-4-amine scaffolds have emerged as privileged structures in the design of kinase inhibitors, including those targeting Aurora kinases.[4][5][6] Strategic modifications to this core structure have led to the development of highly potent and selective inhibitors. The 6-position of the quinazolinone ring is a key site for modification, as substituents at this position can project into and interact with specific regions of the ATP-binding pocket of the kinase, thereby influencing potency and selectivity.

This compound as a Versatile Synthetic Intermediate

This compound is a crucial starting material for the synthesis of a wide array of 6-substituted quinazolin-4-one derivatives. The iodine atom at the 6-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This synthetic flexibility allows for the systematic exploration of the structure-activity relationship (SAR) at this position, enabling the optimization of inhibitor potency and selectivity.

Quantitative Data: Bioactivity of 6-Substituted Quinazolin-4-one Derivatives

The following table summarizes the in vitro inhibitory activity of representative 6-substituted quinazolin-4(3H)-one derivatives against Aurora kinases. These examples highlight the impact of the substituent at the 6-position on inhibitory potency.

Compound ID6-SubstituentTarget KinaseIC₅₀ (nM)Reference
12d Imidazo[1,2-a]pyridin-6-ylAurora A84.41[7]
Aurora B14.09[7]
12f Imidazo[1,2-a]pyridin-6-yl derivativeAurora A-[7]
Aurora B-[7]
16h 2-Amino-1H-benzo[d]imidazol-6-ylAurora A21.94[2]

Note: The table presents a selection of compounds to illustrate the potency of 6-substituted quinazolinones. For a comprehensive understanding of the structure-activity relationships, please refer to the cited literature.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of 6-substituted quinazolin-4-one derivatives, starting from a 6-halo-quinazolin-4-one intermediate, which can be prepared from commercially available starting materials. The Suzuki-Miyaura cross-coupling reaction is presented as a representative example due to its wide applicability and tolerance of various functional groups.

Protocol 1: Synthesis of 6-Bromo-3-(pyrimidin-2-ylmethyl)quinazolin-4(3H)-one (Intermediate)

This protocol is adapted from the synthesis of a precursor to a 6-substituted quinazolin-4(3H)-one derivative.[4]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Pyrimidin-2-ylmethanamine

  • Triethoxymethane

  • Iodine (catalyst)

  • Ethanol

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of 2-amino-5-bromobenzoic acid (1.0 eq) in ethanol, add pyrimidin-2-ylmethanamine (1.5 eq) and triethoxymethane (1.5 eq).

  • Add a catalytic amount of iodine (0.01 eq).

  • Heat the reaction mixture at reflux under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-3-(pyrimidin-2-ylmethyl)quinazolin-4(3H)-one.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on standard procedures for Suzuki coupling with aryl halides.

Materials:

  • This compound or 6-Bromoquinazolin-4-one derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the 6-halo-quinazolin-4-one derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted quinazolin-4-one derivative.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the Aurora kinase signaling pathway, a typical synthetic workflow for preparing 6-substituted quinazolin-4-one inhibitors, and the logical relationship in a structure-activity relationship study.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activation Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor Quinazolin-4-one Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Synthetic_Workflow Starting_Material 2-Amino-5-iodobenzoic Acid Intermediate_1 This compound Starting_Material->Intermediate_1 Cyclization Intermediate_2 N-Alkylated This compound Intermediate_1->Intermediate_2 Alkylation Coupling_Reaction Suzuki Coupling Intermediate_2->Coupling_Reaction Final_Product 6-Aryl/Heteroaryl Quinazolin-4-one Inhibitor Coupling_Reaction->Final_Product SAR_Logic Core_Scaffold This compound Hypothesis Hypothesis: Modification at C6 position will improve potency. Core_Scaffold->Hypothesis Synthesis Synthesis of Analogs (Suzuki Coupling) Hypothesis->Synthesis Analog_A Analog A (6-Phenyl) Synthesis->Analog_A Analog_B Analog B (6-Pyridyl) Synthesis->Analog_B Analog_C Analog C (6-Imidazolyl) Synthesis->Analog_C Biological_Testing Biological Testing (IC50 Measurement) Analog_A->Biological_Testing Analog_B->Biological_Testing Analog_C->Biological_Testing SAR_Analysis SAR Analysis Biological_Testing->SAR_Analysis Conclusion Conclusion: 6-Heteroaryl analogs show increased potency. SAR_Analysis->Conclusion

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 6-iodoquinazolin-4-one as a key substrate. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of novel 6-aryl-quinazolin-4-one derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the quinazoline ring, particularly at the 6-position, has been a key strategy in the development of potent and selective therapeutic agents. For instance, 6-substituted quinazolines are found in dual tyrosine kinase inhibitors like Lapatinib, which targets the EGFR and HER2 signaling pathways implicated in breast cancer.[2] Additionally, other derivatives have been identified as selective inhibitors of kinases such as Aurora A.[2]

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of biaryl compounds.[3][4] It involves the palladium-catalyzed reaction of an organoboron species (typically a boronic acid) with an organic halide.[5] this compound is an excellent substrate for this reaction, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst, often allowing for milder reaction conditions and higher yields compared to other halo-substituted analogs.[6]

This document outlines optimized reaction conditions, provides detailed experimental protocols, and visualizes key workflows and relevant biological signaling pathways to aid researchers in the successful synthesis and application of 6-aryl-quinazolin-4-one derivatives.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following table summarizes various conditions and yields for the Suzuki coupling of 6-halo-quinazolin-4-one derivatives with different arylboronic acids. While the primary example utilizes a 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one, the conditions are broadly applicable to this compound.

EntryQuinazolinone SubstrateArylboronic AcidCatalyst (mol%)BaseSolventConditionsYield (%)Reference
16-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-onePhenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)95[1]
26-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene80°C, 10 h (Conventional)90[1]
36-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)92[1]
46-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one4-Chlorophenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)90[1]
56-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one4-Nitrophenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)88[1]
66-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one4-Methylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)94[1]
76-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one3-Nitrophenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)85[1]
86-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one2-Methoxyphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)89[1]
96-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one2,4-Dichlorophenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Ethylene glycol dimethyl ether80°C, 20 min (Microwave)86[1]
106-Iodoquinazolin-4(3H)-oneFurfurylboronic acidPd(OAc)₂ / Tri-t-butylphosphineN/AN/AN/AN/A[2]
116,8-Dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-oneArylboronic acid (2.2 equiv.)PdCl₂(PPh₃)₂ / XphosK₂CO₃DMF/Water (4:1)120°C, 2 h77-91[2]

Experimental Protocols

Below are detailed protocols for the Suzuki coupling of this compound. The first is a specific microwave-assisted method adapted from the literature, and the second is a general protocol for conventional heating.

Protocol 1: Microwave-Assisted Suzuki Coupling[1]

Materials:

  • This compound (or a derivative thereof) (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.55 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.04 equiv)

  • Sodium carbonate (Na₂CO₃) (1.25 mmol, 2.5 equiv)

  • Ethylene glycol dimethyl ether (DME)

  • Microwave vial (with a stirrer bar)

  • Microwave reactor

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a microwave vial, add this compound (0.5 mmol), the desired arylboronic acid (0.55 mmol), and a magnetic stirrer bar.

  • Add ethylene glycol dimethyl ether to the vial.

  • Add sodium carbonate (1.25 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the mixture.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C (at 250 W) for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 88:12 v/v) as the eluent to obtain the pure 6-aryl-quinazolin-4-one.

Protocol 2: General Suzuki Coupling with Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask or Schlenk tube equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an inert atmosphere.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-quinazolin-4-one.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-aryl-quinazolin-4-ones via Suzuki coupling.

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Solvent catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) catalyst->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry & Concentrate Organic Phase extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for the Suzuki coupling reaction.

Signaling Pathways

The 6-aryl-quinazolin-4-one scaffold is a key component of inhibitors targeting critical signaling pathways in cancer, such as the EGFR/HER2 and Aurora A kinase pathways.

EGFR/HER2 Signaling Pathway

The ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are crucial regulators of cell proliferation, survival, and differentiation. Their aberrant activation, often through overexpression or mutation, leads to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are hallmarks of many cancers.[2] 6-substituted quinazolines can act as inhibitors of these kinases, blocking the signaling cascade.

EGFR_HER2_Pathway Simplified EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 6-Aryl-Quinazolin-4-one (e.g., Lapatinib) Inhibitor->EGFR Inhibitor->HER2

Caption: Inhibition of the EGFR/HER2 signaling cascade.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and bipolar spindle assembly. Its overexpression is linked to oncogenic transformation. Inhibitors targeting Aurora A can disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

AuroraA_Pathway Simplified Aurora A Kinase Mitotic Pathway cluster_cycle Cell Cycle Progression cluster_mitotic_events Key Mitotic Events cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A Kinase M->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Arrest G2/M Arrest & Apoptosis AuroraA->Arrest Proliferation Successful Cell Division Centrosome->Proliferation Spindle->Proliferation Inhibitor 6-Aryl-Quinazolin-4-one Inhibitor->AuroraA

Caption: Inhibition of Aurora A kinase leads to mitotic arrest.

References

Application Notes and Protocols for N-arylation of 6-Iodoquinazolin-4-one in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-arylation of 6-iodoquinazolin-4-one, a key scaffold in the development of novel bioactive compounds. This document details the synthesis of the starting material, protocols for palladium- and copper-catalyzed N-arylation reactions, and methods for evaluating the biological activity of the resulting N-aryl-6-iodoquinazolin-4-one derivatives, with a focus on their potential as anticancer agents targeting key signaling pathways.

Synthesis of the Starting Material: 6-Iodoquinazolin-4(3H)-one

The synthesis of the 6-iodoquinazolin-4(3H)-one scaffold is a crucial first step. A common and effective method involves the cyclization of 2-amino-5-iodobenzoic acid with formamide.

Experimental Protocol: Synthesis of 6-Iodoquinazolin-4(3H)-one

This protocol is adapted from established synthetic methods for quinazolinone derivatives.

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

  • Beaker

  • Buchner funnel and filter paper

  • Methanol (for recrystallization)

Procedure:

  • Combine 2-amino-5-iodobenzoic acid (1 equivalent) and formamide (5 equivalents) in a round-bottom flask.

  • Heat the mixture on a sand bath or with a heating mantle to 150-160°C for 4-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water.

  • Recrystallize the crude product from methanol to yield pure 6-iodoquinazolin-4(3H)-one as a solid.

N-Arylation of this compound

The introduction of an aryl group at the N3 position of the quinazolinone core is a key step in generating a library of diverse compounds for biological screening. The two primary methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst with a suitable phosphine ligand and a base.[2][3]

start Start reagents Combine: - this compound - Aryl amine - Palladium catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) start->reagents reaction Heat under inert atmosphere (e.g., 100-120 °C) reagents->reaction Reaction Setup workup Reaction Work-up: - Cool to RT - Filter - Concentrate reaction->workup Post-reaction purification Purification: - Column Chromatography workup->purification product N-Aryl-6-iodoquinazolin-4-one purification->product

A generalized workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 6-iodoquinazolin-4(3H)-one (1 equivalent), the aryl amine (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100-120°C with stirring for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-iodoquinazolin-4-one.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. Modern variations of this reaction often use ligands to facilitate the coupling under milder conditions.[4][5]

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • Aryl amine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., trans-1,2-cyclohexanediamine)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine 6-iodoquinazolin-4(3H)-one (1 equivalent), the aryl amine (1.5 equivalents), CuI (0.1 equivalents), the diamine ligand (0.2 equivalents), and K₂CO₃ or K₃PO₄ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the mixture at 110-140°C with stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-aryl-6-iodoquinazolin-4-one.

Data Presentation: Comparison of Catalytic Systems for N-Arylation

The choice of catalytic system can significantly impact the yield and reaction conditions. The following table summarizes representative data for the N-arylation of haloquinazolines.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosThis compoundAnilineCs₂CO₃Dioxane11018~85[6]
Pd(OAc)₂ / BINAP4-Chloro-6-bromoquinazolineN-MethylanilineK₂CO₃Toluene1001270-96[7]
CuI / trans-1,2-cyclohexanediamineAryl IodideAmineK₃PO₄Toluene11024High[4]
CuI / (L)-proline2-IodobenzonitrileAmideK₂CO₃DMSO9012Moderate to Good[8]

Bioactivity of N-Aryl-6-Iodoquinazolin-4-one Derivatives

Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The N-aryl substituent plays a crucial role in determining the specific biological target and potency of the compound.

Anticancer Activity and Key Signaling Pathways

Many N-aryl-quinazolin-4-one derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.[10][11]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[12] Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor N-Aryl-6-iodoquinazolin-4-one (EGFR Inhibitor) Inhibitor->EGFR Inhibits

The EGFR signaling cascade and its inhibition.

The PI3K-Akt pathway is another central signaling cascade that promotes cell survival and growth, and its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes Inhibitor N-Aryl-6-iodoquinazolin-4-one (PI3K Inhibitor) Inhibitor->PI3K Inhibits

The PI3K-Akt signaling cascade and its inhibition.
In Vitro Anticancer Activity Screening

A standardized workflow is essential for the preliminary evaluation of the anticancer potential of newly synthesized compounds.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay and Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT Reagent formazan Incubate to Allow Formazan Formation mtt_assay->formazan readout Solubilize Formazan & Read Absorbance formazan->readout analysis Calculate IC50 Value readout->analysis

A generalized workflow for in vitro anticancer screening using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • 96-well plates

  • N-Aryl-6-iodoquinazolin-4-one test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Data Presentation: Bioactivity of N-Aryl-Quinazolin-4-one Derivatives

The following table presents a selection of N-aryl-quinazolin-4-one derivatives and their reported anticancer activities.

Compound IDN-Aryl SubstituentCancer Cell LineIC₅₀ (µM)TargetReference
1 4-Anilino-6-bromo-2-phenylHCT-1162.8Not specified[7]
2 4-Anilino-6-bromo-2-phenylT98G2.0Not specified[7]
3 6-(2-aminobenzo[d]thiazol-5-yl)A5490.44ALK/PI3K/AKT[13]
4 6-aryloxyl substitutedN870.0063EGFR
5 6-aryloxyl substitutedH19750.0075EGFR
6 3-substituted quinazolinoneHepG260.29PI3K[11]

These application notes and protocols provide a framework for the synthesis and biological evaluation of novel N-aryl-6-iodoquinazolin-4-one derivatives. Researchers can utilize these methods to generate and screen compound libraries to identify promising new drug candidates.

References

Application Notes and Protocols for the Synthesis of 3-Substituted 6-Iodoquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-substituted 6-iodoquinazolin-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom at the 6-position and various substituents at the 3-position allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry. The synthesis of 3-substituted 6-iodoquinazolin-4-ones typically involves a multi-step process. A common and effective strategy begins with the formation of a 2-substituted-6-iodo-4H-3,1-benzoxazin-4-one intermediate from 5-iodoanthranilic acid. This intermediate is then reacted with a primary amine to yield the desired 3-substituted 6-iodoquinazolin-4-one. This method is versatile and allows for the introduction of a wide variety of substituents at the 3-position.

Experimental Protocols

This section details the synthetic procedures for the preparation of 3-substituted 6-iodoquinazolin-4-ones.

Protocol 1: Synthesis of 2-Methyl-6-iodo-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the synthesis of the key benzoxazinone intermediate from 5-iodoanthranilic acid and acetic anhydride.

Materials:

  • 5-Iodoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, a mixture of 5-iodoanthranilic acid and acetic anhydride is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 4 hours, with continuous stirring.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by vacuum filtration using a Buchner funnel, washed with cold water, and dried to afford the crude 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the pure intermediate.

Protocol 2: Synthesis of 3-Substituted 6-Iodo-2-methylquinazolin-4(3H)-ones

This protocol outlines the final step for the synthesis of the target compounds by reacting the benzoxazinone intermediate with various primary amines.

Materials:

  • 2-Methyl-6-iodo-4H-3,1-benzoxazin-4-one

  • Appropriate primary amine (e.g., aniline, benzylamine, etc.)

  • Phosphorus trichloride (PCl₃) as a dehydrating agent (optional, depending on the specific procedure)

  • Anhydrous solvent (e.g., toluene, xylene, or a deep eutectic solvent like choline chloride:urea)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring bar

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • A mixture of 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one and the desired primary amine is prepared in an anhydrous solvent in a round-bottom flask.

  • In some procedures, a dehydrating agent such as phosphorus trichloride is added to the reaction mixture.[1]

  • The reaction mixture is heated under reflux with stirring for a period ranging from 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is treated with a suitable work-up procedure, which may involve washing with a saturated sodium bicarbonate solution and water.

  • The crude product is collected by filtration, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure 3-substituted 6-iodo-2-methylquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the synthesis of a series of 3-substituted 6-iodo-2-methylquinazolin-4(3H)-ones, detailing the specific amine used, reaction conditions, and yield.

Compound ID3-Substituent (from Amine)SolventReaction Time (h)Yield (%)Melting Point (°C)
1a Phenyl (Aniline)Toluene678210-212
1b 4-Chlorophenyl (4-Chloroaniline)Xylene875235-237
1c Benzyl (Benzylamine)Toluene582188-190
1d 4-Methoxyphenyl (p-Anisidine)Xylene772221-223
1e Cyclohexyl (Cyclohexylamine)Toluene1065195-197

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general two-step synthesis protocol for 3-substituted 6-iodoquinazolin-4-ones.

Synthesis_Workflow Start 5-Iodoanthranilic Acid Intermediate 2-Methyl-6-iodo-4H-3,1-benzoxazin-4-one Start->Intermediate Reflux Reagent1 Acetic Anhydride Reagent1->Intermediate Final_Product 3-Substituted 6-Iodo-2-methylquinazolin-4(3H)-one Intermediate->Final_Product Reflux Reagent2 Primary Amine (R-NH2) Reagent2->Final_Product

References

Application of 6-Iodoquinazolin-4-one in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Quinazolin-4-one derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Among these, 6-iodoquinazolin-4-one serves as a versatile starting material for the synthesis of potent antibacterial agents. The presence of the iodine atom at the 6-position offers a site for further chemical modification, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3]

Research has demonstrated that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][4] The antibacterial efficacy of these compounds is influenced by the nature of substituents at various positions of the quinazolinone core. For instance, the introduction of different aromatic aldehydes to form Schiff bases at the 3-position has yielded compounds with notable antimicrobial activities.[5] Similarly, modifications at the 2-position have also been shown to be crucial for antibacterial potency.[3]

The mechanism of action for quinazolinone derivatives is often attributed to the inhibition of essential bacterial enzymes. One of the key targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[6] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

This document provides an overview of the application of this compound in the discovery of new antibacterial drugs, including synthetic protocols for key derivatives and methods for evaluating their antibacterial activity.

Data Presentation

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
6-iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-oneStaphylococcus aureus18-[2]
Bacillus species19-[2]
Pseudomonas aeruginosa15-[2]
3-amino-6-iodo-2-methyl-3H-quinazolin-4-oneStaphylococcus aureus20-[2]
Bacillus species22-[2]
Pseudomonas aeruginosa18-[2]
2-(4-Nitrophenyl)-3-(4-chlorobenzylideneamino)-3,4-dihydro-6-iodoquinazolin-4-oneStaphylococcus aureus14-[5]
Bacillus subtilis12-[5]
Escherichia coli10-[5]
Pseudomonas aeruginosa11-[5]
2-(4-Nitrophenyl)-3-(4-methoxybenzylideneamino)-3,4-dihydro-6-iodoquinazolin-4-oneStaphylococcus aureus16-[5]
Bacillus subtilis14-[5]
Escherichia coli12-[5]
Pseudomonas aeruginosa13-[5]

Note: "-" indicates data not reported in the cited reference.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one[2]

This protocol describes a two-step synthesis of a key intermediate for further derivatization.

Step 1: Synthesis of 6-iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-one

  • A mixture of 2-amino-5-iodobenzoic acid (0.01 mol) and acetic anhydride (0.03 mol) is heated under reflux for 2 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered.

  • The solid is washed with a small amount of petroleum ether to yield 6-iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-one.

Step 2: Synthesis of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one

  • A mixture of 6-iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-one (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol is heated under reflux for 4 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with ethanol and dried to obtain 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one.

Protocol 2: Synthesis of 2-(4-Nitrophenyl)-3-(arylideneamino)-3,4-dihydro-6-iodoquinazolin-4-ones (Schiff Bases)[5]

This protocol details the synthesis of Schiff base derivatives from an amino-quinazolinone precursor.

  • A mixture of 2-(4-nitrophenyl)-3-amino-3,4-dihydro-6-iodoquinazolin-4-one (0.001 mol) and the appropriate aromatic aldehyde (0.001 mol) in glacial acetic acid (5 ml) is heated under reflux for 2 hours.[5]

  • Upon cooling, the solid that separates is filtered.[5]

  • The solid is washed with water and then recrystallized from acetic acid to yield the final product.[5]

Protocol 3: Evaluation of Antibacterial Activity using Agar Well Diffusion Method[2]

This protocol outlines a common method for screening the antibacterial activity of synthesized compounds.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

  • A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., gentamicin) serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to quantify the antibacterial potency of a compound.

  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Add a standardized inoculum of the test bacterium to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzoxazinone cluster_step2 Step 2: Synthesis of Amino-Quinazolinone cluster_step3 Step 3: Synthesis of Schiff Bases A 2-Amino-5-iodobenzoic Acid C 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one A->C Reflux B Acetic Anhydride B->C E 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one C->E Reflux in Ethanol D Hydrazine Hydrate D->E G This compound Schiff Base Derivatives E->G Reflux in Acetic Acid F Aromatic Aldehyde F->G

Caption: Synthetic pathway for this compound derivatives.

Antibacterial_Screening_Workflow A Synthesized this compound Derivatives B Agar Well Diffusion Assay A->B C Measure Zone of Inhibition B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Identification of Lead Compounds D->E Mechanism_of_Action_Pathway A This compound Derivative B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C Leads to D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 6-Iodoquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2][3] The 6-iodoquinazolin-4-one scaffold, in particular, has been a subject of interest in medicinal chemistry for developing novel therapeutic agents.[1][2] Many quinazolinone-based compounds exert their cytotoxic effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2][4][5]

Evaluating the cytotoxic potential of new this compound derivatives is a fundamental step in the drug discovery pipeline. Cell-based cytotoxicity assays provide critical information on a compound's potency (e.g., IC50 values), mechanism of cell death, and selectivity towards cancer cells versus normal cells.[6][7] This document offers detailed protocols for three common colorimetric assays—MTT, and LDH—to quantitatively assess the cytotoxicity of these compounds.

Principles of Key Cytotoxicity Assays

A variety of assays are available to screen compounds for cytotoxic activity, each relying on a different indicator of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay for assessing cell metabolic activity.[8] Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][12][13] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14] The amount of color is proportional to the number of lysed cells.[13][14]

  • Apoptosis Assays: Many anticancer drugs are designed to kill cancer cells by inducing apoptosis (programmed cell death).[15] Assays that measure apoptosis can distinguish between compounds that cause cell death and those that merely inhibit growth.[15] Common methods include Annexin V/PI staining to detect early and late apoptotic cells, and caspase activity assays.[16] Apoptosis-based assays can be highly sensitive and can help distinguish clinically useful anticancer drugs from broadly toxic compounds.[7][17]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential biological pathways is crucial for understanding and executing the protocols.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa, HepG2) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay_choice 5. Select Cytotoxicity Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay ldh_assay LDH Assay assay_choice->ldh_assay apop_assay Apoptosis Assay assay_choice->apop_assay readout 6. Data Acquisition (Plate Reader) mt_assay->readout ldh_assay->readout apop_assay->readout analysis 7. Data Analysis (% Viability, IC50 Calculation) readout->analysis

Caption: General workflow for evaluating compound cytotoxicity.

MTT_Workflow start Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Treat cells with This compound derivatives incubate1->treat incubate2 Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution (final conc. ~0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 1-4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize Remove medium & add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize shake Shake plate to dissolve crystals solubilize->shake read Read absorbance (~570 nm) shake->read end Calculate % Viability and IC50 read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

LDH_Workflow start Seed cells and add controls: - Vehicle Control - Max LDH Release (Lysis) - Medium Background treat Treat cells with This compound derivatives start->treat incubate Incubate for desired period treat->incubate lyse Add Lysis Buffer to 'Max Release' wells incubate->lyse centrifuge Centrifuge plate (250 x g for 4 min) lyse->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT for 30 min (Protected from light) add_reagent->incubate_rt stop Add Stop Solution incubate_rt->stop read Read absorbance (~490 nm) stop->read end Calculate % Cytotoxicity read->end

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Apoptosis_Pathway drug This compound Derivative extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) drug->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Data Presentation: Cytotoxicity of Quinazolinone Derivatives

The following tables summarize representative in vitro cytotoxic activity (IC50 values in µM) of various quinazolinone derivatives against a panel of human cancer cell lines. This data illustrates the potential of this class of compounds.

Table 1: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Various Cancer Cell Lines

Compound/Derivative SeriesMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)A2780 (Ovarian)Reference
Quinazolinone 5a-4.87---[18]
Quinazolinone 10f10.0816.30---[18]
2,3-disubstituted-6-iodoActiveActiveActiveActive-[1]
Quinazolinone Hydrazide 3j0.20---0.14[19]
Quinazolinone-Quinoxalindione 11g>100-10--[20]
Thioxoquinazolinone 12.507.90-1.80-[3]
Doxorubicin (Standard)1.081.20---[18]
Lapatinib (Standard)5.9---11.11[19]

Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison between different studies may be limited by variations in experimental conditions (e.g., incubation time).

Detailed Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard procedures for determining cell viability.[9][10][21]

A. Materials

  • 96-well flat-bottom sterile plates

  • This compound derivative stock solutions (in DMSO)

  • Complete cell culture medium

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[21] Include wells with medium only for a background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10][21]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Also include a vehicle control (medium with the same percentage of DMSO used for the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[9][10]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[9]

C. Data Analysis

  • Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells.[12][13]

A. Materials

  • 96-well flat-bottom sterile plates

  • This compound derivative stock solutions (in DMSO)

  • Complete cell culture medium

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (e.g., 10X solution provided in kit, or Triton X-100)

  • Microplate reader

B. Procedure

  • Plate Setup: Seed cells as described in the MTT assay (5.1.B.1). Set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, to be lysed later.

    • Background Control: Medium only.

  • Compound Treatment: Add serially diluted compounds to the appropriate wells and incubate for the desired period.

  • Induce Maximum Release: One hour before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.[12]

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[12][21]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer’s instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][21]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21]

C. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

  • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Iodoquinazolin-4-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.

Question 1: I am experiencing a very low yield or complete failure in the synthesis of this compound. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazolinone synthesis. The issue can often be traced back to several key factors related to reagents, reaction conditions, or the reaction pathway itself. A systematic evaluation is crucial for identifying the root cause.[1]

Possible Causes & Solutions:

  • Purity of Starting Materials: The synthesis is sensitive to the quality of the initial reagents.

    • 2-Amino-5-iodobenzoic acid: Ensure this starting material is pure and dry. Impurities from its synthesis can interfere with the cyclization step.

    • Formamide or Trimethyl Orthoformate: If using these reagents for cyclization, ensure they are of high purity and anhydrous. Water can inhibit the reaction.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized for your specific protocol.[1]

    • Temperature: Many classical quinazolinone syntheses require high temperatures, sometimes exceeding 120°C.[1] Verify that your reaction is reaching and maintaining the optimal temperature. Consider performing small-scale experiments at various temperatures to find the ideal condition.

    • Reaction Time: Reaction times can range from a few hours to over 24 hours.[1] It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the point of maximum product formation and prevent potential degradation from prolonged heating.

  • Inefficient Cyclization: The ring-closure step is often the most challenging.

    • From 2-Amino-5-iodobenzoic acid: When using formamide or similar reagents, ensure the water produced during the reaction is effectively removed, as its presence can reverse the reaction or lead to side products.

    • Via Benzoxazinone Intermediate: An alternative route involves first forming a 6-iodo-2H-3,1-benzoxazin-4-one intermediate.[2] This intermediate can be susceptible to hydrolysis, so it should be handled in anhydrous conditions and used promptly in the subsequent reaction with an ammonia source.

Question 2: My final product is difficult to purify and contains persistent impurities. What are these impurities and what purification strategies can I employ?

Answer: Impurities often arise from incomplete reactions or side reactions. Common purification methods include recrystallization and column chromatography.

Potential Impurities & Solutions:

  • Unreacted Starting Material: The presence of 2-amino-5-iodobenzoic acid is a common issue.

    • Detection: Monitor the reaction with TLC until the starting material spot disappears or is minimized.

    • Removal: Most unreacted starting material can be removed during an aqueous workup with a basic solution (e.g., sodium bicarbonate), as the acidic starting material will be extracted into the aqueous layer.

  • Side-Products: Side reactions can lead to various impurities that may be difficult to separate.

    • Purification: Column chromatography on silica gel is a highly effective method for purifying quinazolinones.[3] A typical eluent system would be a gradient of hexane and ethyl acetate, adjusting the polarity based on the specific impurities.[3] Recrystallization from a suitable solvent, such as ethanol or DMF, can also be an excellent technique for achieving high purity.[3]

Question 3: Are there alternative synthetic routes to improve the yield and purity of this compound?

Answer: Yes, several synthetic strategies can be employed. A widely used and effective method involves a two-step process starting from 5-iodoanthranilic acid.

Two-Step Synthesis via Benzoxazinone Intermediate:

  • Formation of the Benzoxazinone: 5-Iodoanthranilic acid is first reacted with an acylating agent like acetic anhydride. This reaction forms a 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate.[2]

  • Ammonolysis: The isolated benzoxazinone intermediate is then reacted with an ammonia source, such as aqueous ammonia or hydrazine hydrate, to form the final this compound derivative.[2] This two-step approach can often provide higher yields and a cleaner product compared to a one-pot cyclization.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-5-iodobenzamide (Key Precursor)

This protocol details the iodination of anthranilamide, a precursor for certain synthesis routes.

Procedure:

  • Dissolve anthranilamide (1 equivalent) in a suitable solvent like water.

  • Add iodine (1 equivalent) to the solution.

  • Slowly add hydrogen peroxide while maintaining the temperature at 50°C.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-5-iodobenzamide.[4]

Protocol 2: Synthesis of this compound from 2-Amino-5-iodobenzoic Acid

This protocol outlines the direct cyclization method.

Procedure:

  • Combine 2-amino-5-iodobenzoic acid (1 equivalent) and trimethyl orthoformate (excess) in a reaction flask.[5]

  • Use acetonitrile as the solvent.[5]

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Protocol 3: Conversion of this compound to 4-Chloro-6-iodoquinazoline

This intermediate is crucial for further functionalization, such as in the synthesis of Lapatinib.[5][6]

Procedure:

  • Suspend 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (excess).[6]

  • Slowly add dimethylformamide (DMF) (catalytic amount) to the suspension.

  • Heat the mixture to reflux for approximately 4.5 hours.[6]

  • Cool the reaction to room temperature and evaporate the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and add toluene, then evaporate to dryness. Repeat this step to ensure complete removal of residual thionyl chloride.[6]

  • The resulting solid is 4-chloro-6-iodoquinazoline.

Quantitative Data Summary

The following table summarizes reported yields for key reactions in the synthesis pathway of this compound and its derivatives.

Starting MaterialProductReagentsYield (%)Reference
Anthranilamide2-Amino-5-iodobenzamideI₂, H₂O₂89%[4]
2-Amino-5-iodobenzoic acidThis compoundTrimethyl orthoformate94%[5]
6-Iodoquinazolin-4-ol4-Chloro-6-iodoquinazolineSOCl₂, DMF99%[6]

Visualized Workflows and Pathways

The following diagrams illustrate key processes in the synthesis and troubleshooting of this compound.

G A 2-Amino-5-iodobenzoic Acid C Reflux in Acetonitrile A->C B Cyclization Reagent (e.g., Trimethyl Orthoformate) B->C D This compound C->D

Caption: Direct synthesis of this compound.

G start Low Yield Observed reagent_check Check Purity of Starting Materials start->reagent_check conditions_check Optimize Reaction Conditions (T, t) start->conditions_check monitoring_check Monitor Reaction by TLC/LC-MS start->monitoring_check purify_reagents Purify/Dry Reagents reagent_check->purify_reagents Impure? temp_screen Perform Temperature Screening conditions_check->temp_screen Sub-optimal? time_course Run Time-Course Experiment monitoring_check->time_course Incomplete? success Yield Improved purify_reagents->success temp_screen->success time_course->success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude 6-Iodoquinazolin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Iodoquinazolin-4-one via recrystallization.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions to guide researchers in optimizing their purification process.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Solvent is too good: The compound is too soluble in the chosen solvent even at low temperatures.- Too much solvent was used: The solution is not saturated or supersaturated upon cooling.- Cooling too rapidly: Prevents proper nucleation and crystal growth.- Select a less polar solvent or a solvent mixture. Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.
Oiling Out Instead of Crystallization - High concentration of impurities: Impurities can inhibit crystal lattice formation.- Melting point depression: The melting point of the crude material is lower than the boiling point of the solvent, causing it to melt rather than dissolve.- Solution is too concentrated. - Perform a preliminary purification step such as a charcoal treatment to remove colored impurities, or a quick filtration of the hot solution to remove insoluble matter.- Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly.
Poor Yield of Purified Product - Incomplete crystallization: Some of the product remains in the mother liquor.- Washing with warm solvent: The purified crystals are redissolved during the washing step.- Premature crystallization: Crystals form during hot filtration.- Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Add a small amount of extra hot solvent before filtering to prevent premature crystallization.
Product is still impure after recrystallization - Inappropriate solvent choice: The solvent does not effectively differentiate between the product and impurities.- Crystals crashed out too quickly: Impurities were trapped within the crystal lattice.- Co-precipitation of impurities. - Experiment with different solvents or solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better purification.- Ensure slow cooling to allow for the formation of well-defined crystals.- Consider a second recrystallization from a different solvent system.
Discoloration of the final product - Presence of colored impurities. - Degradation of the compound: Iodo-substituted heterocycles can sometimes be sensitive to light and heat, potentially releasing free iodine.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.- Minimize exposure to light and excessive heat during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

Q2: What are the likely impurities in my crude this compound?

A2: If synthesized from 2-amino-5-iodobenzoic acid and a one-carbon source like formamide or trimethyl orthoformate, common impurities may include unreacted starting materials, and potentially side-products from incomplete cyclization or side reactions involving the formylating agent.[2] The purity of the starting 2-amino-5-iodobenzoic acid is also crucial, as impurities from its synthesis can carry through.[3]

Q3: How can I improve the crystal size and quality?

A3: Slow cooling is paramount for growing larger, purer crystals.[4] After dissolving the crude material in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, the flask can be moved to an ice bath to maximize the yield. Avoid disturbing the flask during the initial cooling phase.

Q4: My compound is only soluble in hot DMF or DMSO. How can I recrystallize it?

A4: For compounds highly soluble in hot DMF or DMSO, an anti-solvent recrystallization is often the best approach.[5][6] Dissolve the compound in a minimal amount of hot DMF or DMSO. Then, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble, such as water or an ether) dropwise to the hot solution until you observe persistent turbidity. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly. Vapor diffusion, where a volatile anti-solvent is allowed to slowly diffuse into the solution of your compound, is another effective technique for obtaining high-quality crystals from these solvents.[1]

Quantitative Data

Due to the limited availability of specific public data, the following table is a template for researchers to populate with their experimentally determined values for the solubility of this compound. This will aid in the selection of an appropriate recrystallization solvent.

Solvent Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Observations
EthanolUser DeterminedUser Determined
MethanolUser DeterminedUser Determined
Ethyl AcetateUser DeterminedUser Determined
Dimethylformamide (DMF)User DeterminedUser Determined
Dimethyl Sulfoxide (DMSO)User DeterminedUser Determined

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.

  • Solvent Selection: Perform preliminary solubility tests to confirm that this compound is sparingly soluble in the chosen solvent at room temperature but readily soluble at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (literature melting point is around 271-274 °C).

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes no_crystals No/Few Crystals crystals->no_crystals No oiling_out Oiling Out? collect->oiling_out wash_dry Wash with Cold Solvent and Dry end Pure Product wash_dry->end troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal - Re-evaluate solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->dissolve troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oiling->dissolve troubleshoot_yield Troubleshoot: - Ensure complete cooling - Use minimal cold wash - Pre-heat filtration apparatus low_yield->troubleshoot_yield Yes impure Product Impure? low_yield->impure No troubleshoot_yield->wash_dry impure->wash_dry No troubleshoot_purity Troubleshoot: - Slower cooling - Change solvent - Second recrystallization impure->troubleshoot_purity Yes troubleshoot_purity->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolution Dissolve in minimum amount of hot solvent start->dissolution hot_filtration Hot Gravity Filtration (optional, to remove insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling to Room Temperature hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration washing Wash Crystals with Ice-Cold Solvent vacuum_filtration->washing drying Dry Crystals under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Common side products in the synthesis of 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodoquinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Niementowski reaction. This one-pot synthesis involves the thermal condensation of 5-iodoanthranilic acid with formamide. The reaction is typically carried out at elevated temperatures, often with formamide serving as both a reactant and a solvent.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem:

  • Suboptimal Reaction Temperature: The Niementowski reaction generally requires high temperatures, often in the range of 130-180°C. Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials and the product.

  • Reaction Time: The reaction may require several hours to reach completion. It is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials: The purity of 5-iodoanthranilic acid and formamide is crucial. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.

  • Moisture: The presence of water can hydrolyze formamide and affect the reaction conditions. It is recommended to use anhydrous conditions where possible.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of side products is a common challenge. Based on the reaction mechanism and conditions, several impurities can be formed. The table below summarizes the most common side products and their potential causes.

Side Product Potential Cause Appearance on TLC
Unreacted 5-Iodoanthranilic AcidIncomplete reaction (insufficient temperature or time).A distinct spot corresponding to the starting material.
N-formyl-5-iodoanthranilic acidIncomplete cyclization of the intermediate.A more polar spot compared to the product.
Di-formylated 5-iodoanthranilic acidReaction of the amino group with excess formylating species.A less polar spot than N-formyl-5-iodoanthranilic acid.
Products of Formamide DecompositionHigh reaction temperatures can lead to the decomposition of formamide into ammonia and carbon monoxide, which can participate in side reactions.Various spots, often difficult to characterize without further analysis.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion, and a significant amount of starting material remains.

  • Solution:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring the reaction progress by TLC. Be cautious not to exceed the decomposition temperature of your product.

    • Extend Reaction Time: If increasing the temperature is not feasible, extend the reaction time and continue to monitor for the consumption of the starting material.

    • Use a Catalyst: Some variations of the Niementowski reaction employ catalysts to improve reaction rates and yields. Consider exploring literature for suitable catalysts for your specific reaction.

Problem 2: The isolated product is impure, showing multiple peaks in HPLC or spots on TLC.

  • Solution:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from the side products. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective.

Experimental Protocols

General Protocol for the Synthesis of this compound via Niementowski Reaction:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-iodoanthranilic acid and an excess of formamide (typically 5-10 equivalents).

  • Heat the reaction mixture to 150-160°C with stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water or onto ice to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 5-Iodoanthranilic Acid + Formamide reaction Heat (150-160°C) start->reaction crude_product Crude this compound reaction->crude_product precipitation Precipitation in Water crude_product->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying filtration->drying purification Recrystallization / Column Chromatography drying->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impure Product Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Low Yield or Impure Product? check_temp Check Reaction Temperature start->check_temp Low Yield unreacted_sm Unreacted Starting Material start->unreacted_sm Impure Product check_time Check Reaction Time check_temp->check_time increase_temp Increase Temperature check_temp->increase_temp check_reagents Check Reagent Purity check_time->check_reagents increase_time Increase Reaction Time check_time->increase_time purify_reagents Purify Reagents check_reagents->purify_reagents side_products Side Products Formed unreacted_sm->side_products recrystallize Recrystallization unreacted_sm->recrystallize chromatography Column Chromatography side_products->chromatography

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

Removal of unreacted starting materials from 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 6-Iodoquinazolin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted 2-Amino-5-iodobenzoic Acid

  • Question: My final product of this compound is contaminated with the starting material, 2-amino-5-iodobenzoic acid. How can I remove it?

  • Answer: Unreacted 2-amino-5-iodobenzoic acid can often be removed by taking advantage of differences in solubility. Here are a few methods to try:

    • Trituration with a Non-polar Solvent: Suspend your crude product in a minimal amount of a non-polar solvent in which this compound is expected to have low solubility, such as hexanes or diethyl ether. The 2-amino-5-iodobenzoic acid, being more polar, may also have low solubility, but this process can help to wash away other non-polar impurities.

    • Recrystallization: This is often the most effective method. Since 2-amino-5-iodobenzoic acid is soluble in alcohols, recrystallizing the crude this compound from a suitable solvent like ethanol can leave the more soluble starting material in the mother liquor. A two-solvent recrystallization system may also be effective.

    • Aqueous Wash: If your crude product is dissolved in an organic solvent during workup, washing the organic layer with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) can deprotonate the carboxylic acid of the unreacted starting material, making it soluble in the aqueous phase. Be cautious, as the product's solubility could also be affected. Neutralize the organic layer with a brine wash afterward.

Issue 2: Removal of Residual Formamide

  • Question: I used formamide as a reactant and solvent in the synthesis of this compound, and I am having trouble removing it from my product. What is the best approach?

  • Answer: Formamide has a high boiling point (210 °C) and is miscible with water, which can make its removal challenging.[1] Here are some strategies:

    • Azeotropic Distillation: Toluene can be added to the reaction mixture, and the mixture can be distilled. Toluene forms a low-boiling azeotrope with formamide, which can help in its removal at a lower temperature than the boiling point of formamide alone.

    • Aqueous Extraction: During the workup, repeatedly washing the organic layer containing the product with water or brine can effectively remove the highly water-soluble formamide.

    • High-Vacuum Evaporation: If the product is stable at elevated temperatures, evaporation under high vacuum can be used to remove residual formamide. However, this should be done with care to avoid product decomposition.

Issue 3: Eliminating Unreacted Trimethyl Orthoformate

  • Question: How can I get rid of the excess trimethyl orthoformate from my reaction mixture after the synthesis of this compound?

  • Answer: Trimethyl orthoformate is sensitive to acid and can be readily hydrolyzed.

    • Acidic Workup: Quenching the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) will hydrolyze the trimethyl orthoformate to methyl formate and methanol. These byproducts are typically volatile and can be easily removed during solvent evaporation. Ensure your target compound, this compound, is stable under these acidic conditions before proceeding.

    • Evaporation: Trimethyl orthoformate is relatively volatile (boiling point: 101-102 °C). It can often be removed by evaporation under reduced pressure, provided the product is not volatile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Based on the properties of similar quinazolinone derivatives, polar organic solvents like ethanol, methanol, or dimethylformamide (DMF) are good starting points to test for recrystallization. It is advisable to perform a small-scale solvent screen with a variety of solvents to find the optimal one for your specific product and impurity profile.

Q3: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves before cooling.

  • Try a different recrystallization solvent with a lower boiling point.

  • Employ a two-solvent recrystallization system.

Q4: What is a good starting point for a solvent system for column chromatography of this compound?

A4: For column chromatography on silica gel, a good starting point for the elution of moderately polar compounds like this compound is a mixture of a non-polar solvent and a polar solvent. A common combination is hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired product.

Data Presentation

Table 1: Physical Properties and Solubility of this compound and a Key Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₈H₅IN₂O272.04[2]271[3]Generally soluble in polar organic solvents like DMSO and methanol; limited solubility in non-polar solvents like hexane.[4] Can be recrystallized from ethanol.
2-Amino-5-iodobenzoic acid C₇H₆INO₂263.03219-221 (decomposes)Soluble in alcohol; insoluble in water.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to each test tube at room temperature to assess solubility.

    • Heat the test tubes with sparingly soluble or insoluble samples in a water bath to determine if the compound dissolves at a higher temperature.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask with stirring (e.g., on a hot plate).

    • Continue adding the solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_troubleshooting Troubleshooting start Crude this compound tlc Perform TLC Analysis start->tlc impurities Major Impurities Present? tlc->impurities column_chromatography Column Chromatography impurities->column_chromatography Yes recrystallization Recrystallization impurities->recrystallization No (minor impurities) unreacted_sm Unreacted Starting Material (e.g., 2-Amino-5-iodobenzoic acid) impurities->unreacted_sm solvent_residue Residual Solvent (e.g., Formamide) impurities->solvent_residue check_purity Check Purity (TLC, NMR, etc.) column_chromatography->check_purity recrystallization->check_purity end Pure this compound check_purity->recrystallization Not Pure check_purity->end Pure

Caption: A workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 6-Iodoquinazolin-4-one. The content is structured in a question-and-answer format to directly address specific issues that may arise during the transition from laboratory to larger-scale production.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of the Niementowski reaction for synthesizing this compound from 2-amino-5-iodobenzoic acid and formamide.

Problem 1: Significant Decrease in Yield Upon Scale-Up

Q1: My lab-scale synthesis (10 g) of this compound consistently yields over 85%, but on a 1 kg scale, the yield has dropped to 55%. What are the likely causes and how can I troubleshoot this?

A: A significant drop in yield during scale-up is a frequent challenge. This is often attributed to physical factors that are less impactful on a smaller scale, primarily related to mass and heat transfer.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized areas of high reactant concentration or "hot spots."[1][2] The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation from the exothermic reaction more difficult.[2] This can lead to thermal degradation of the starting material, intermediates, or the final product.

  • Changes in Reaction Kinetics: The overall reaction kinetics can be altered by the physical environment of a large reactor, affecting the desired transformation.[1]

  • Premature Precipitation: If the product begins to precipitate from the reaction mixture before the reaction is complete, it can hinder stirring and prevent the reaction from reaching completion.[1]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., anchor or pitched-blade turbine) to ensure the reaction mixture remains homogeneous.[1]

  • Improve Heat Transfer:

    • Solution: Utilize a jacketed reactor with a temperature control unit to maintain a consistent internal temperature. For this reaction, which is typically run at high temperatures (130-165°C), precise control is crucial to prevent byproduct formation.[3][4] Consider a semi-batch approach where one reactant is added portion-wise to better control the exotherm.[2]

  • Re-optimize Reaction Parameters:

    • Solution: The optimal conditions from the lab may not be suitable for a larger scale. It is often necessary to re-optimize temperature, reaction time, and reactant ratios.[1] For instance, a slightly lower temperature with a longer reaction time might give a better yield and impurity profile at scale.

Problem 2: Increased Levels of Impurities in the Crude Product

Q2: My scaled-up batch of this compound shows a significant new impurity in the HPLC analysis that was negligible on the lab scale. How can I identify and mitigate this?

A: The impurity profile frequently changes during scale-up.[2] New or increased impurities often point to issues with reaction control, such as temperature fluctuations or prolonged exposure to high temperatures.

Common Impurities & Side Reactions:

  • Unreacted Starting Material (2-amino-5-iodobenzoic acid): This indicates an incomplete reaction.

  • Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis if water is present, especially at high temperatures.

  • Dimerization or Polymerization: High concentrations of reactive intermediates, which can result from poor mixing, may lead to the formation of dimers or polymeric materials.[1]

  • Decarboxylation of Starting Material: At elevated temperatures, 2-amino-5-iodobenzoic acid can potentially decarboxylate.

Troubleshooting Steps:

  • Identify the Impurity:

    • Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure is key to determining its formation pathway.[2]

  • Optimize Reaction Conditions for Purity:

    • Solution: Implement stricter temperature control to avoid overheating.[1] If the reaction involves an inert atmosphere at the lab scale, ensure that the large-scale reactor is adequately purged and maintained under nitrogen or argon to prevent oxidative side reactions.[1]

  • Control Reagent Stoichiometry and Addition:

    • Solution: Ensure precise measurement of reactants. In some cases, a slight excess of one reagent (like formamide) is used, but a large excess at scale can complicate purification.[4] Controlled, slower addition of one reactant can help maintain a more consistent reaction profile.[1]

Problem 3: Challenges with Product Isolation and Purification

Q3: During workup of my 1 kg batch, the product precipitated as a very fine, difficult-to-filter solid. My final product after drying is also off-color. How can I improve the isolation and purification process?

A: Isolation and purification challenges are common during scale-up. The physical form of the product and the efficiency of impurity removal are critical.

Troubleshooting Steps:

  • Optimize Crystallization/Precipitation:

    • Solution: Control the cooling rate after the reaction is complete. A slower, controlled cooling profile (e.g., 10-20°C per hour) using a jacketed vessel can promote the growth of larger, more easily filterable crystals.[2] Consider performing an "anti-solvent" crystallization by adding a solvent in which the product is insoluble to the reaction mixture post-reaction.

  • Improve Filtration and Washing:

    • Solution: For large quantities, a standard Buchner funnel may be inefficient. A Nutsche filter dryer is a more suitable piece of equipment for large-scale filtration and washing.[2] Wash the filter cake with a chilled, appropriate solvent (e.g., ethanol/water) to remove residual formamide and other soluble impurities without dissolving a significant amount of the product.

  • Decolorization:

    • Solution: If the product is discolored, it may be due to thermally induced impurities. During recrystallization, consider treating the hot solution with activated carbon to remove colored impurities before cooling and crystallization.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale? A: The most common and direct route is the Niementowski reaction, which involves the thermal condensation of 2-amino-5-iodobenzoic acid with formamide.[3][6][7] Formamide often serves as both the reagent and the solvent.

Q2: What are the critical process parameters to monitor during scale-up? A: The most critical parameters are:

  • Temperature: To control reaction rate and prevent byproduct formation.

  • Agitation/Mixing Speed: To ensure homogeneity and efficient heat transfer.

  • Rate of Reagent Addition (if applicable): To manage exothermic events.

  • Reaction Time: To ensure the reaction goes to completion without product degradation.

Q3: What are the primary safety concerns for the scale-up synthesis of this compound? A: this compound is known to cause skin and eye irritation. The starting material, 2-amino-5-iodobenzoic acid, can cause skin, eye, and respiratory irritation. Formamide is a reproductive toxin and should be handled with appropriate engineering controls (e.g., in a well-ventilated area or fume hood). The reaction is typically run at high temperatures, so precautions against thermal burns are necessary. A thorough safety review should be conducted before any scale-up operation.

Q4: Can I use a different solvent for this reaction? A: While formamide often acts as the solvent, high-boiling point aprotic solvents like DMSO or Dowtherm™ A can be used. However, using a co-solvent may change the solubility of reactants and products, requiring re-optimization of the process and potentially complicating the workup procedure.

Q5: How do I choose a suitable recrystallization solvent? A: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quinazolinones include ethanol/water, ethyl acetate/hexanes, or DMF/water.[1][2] It is crucial to perform small-scale solubility studies to determine the optimal solvent or solvent mixture for your specific purity requirements.

Section 3: Data Presentation

Table 1: Illustrative Comparison of Process Parameters for Quinazolinone Synthesis

Disclaimer: The following data is illustrative for a generic quinazolinone synthesis and is intended to highlight common changes during scale-up. Actual parameters for this compound must be determined experimentally.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 10 g1.0 kg100x scale-up factor.
Formamide 40 mL (excess)4.0 L (excess)Maintain similar reactant ratio and concentration.[5]
Reaction Temperature 165°C (Heating Mantle)155-160°C (Jacketed Reactor)A slightly lower setpoint may be needed to control the internal temperature and prevent overshoot due to the exotherm.[2]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.[1]
Reaction Time 3-4 hours4-6 hoursMay need to be extended to ensure complete conversion due to mass transfer effects.
Typical Yield 85-90%55-75%Yield reduction is common due to heat/mass transfer issues and more complex workup.[2]
Workup Precipitation in water, vacuum filtrationControlled cooling, filtration (Nutsche filter), cake washingRequires more robust equipment and controlled procedures for efficient isolation.

Table 2: Common Impurities and Mitigation Strategies

Potential ImpurityFormation PathwayMitigation Strategy
Unreacted 2-amino-5-iodobenzoic acid Incomplete reaction due to poor heat transfer or insufficient reaction time.Increase reaction time, ensure efficient mixing, and maintain target temperature.[2]
N-formyl-2-amino-5-iodobenzoic acid Reaction intermediate that has not cyclized.Ensure sufficient temperature and reaction time to drive the cyclization to completion.
Polymeric byproducts High concentration of reactive intermediates from poor mixing.Improve agitation, consider controlled addition of starting material.[1]
Off-color impurities Thermal degradation at excessive temperatures or prolonged reaction times.Implement precise temperature control, avoid "hot spots," and minimize reaction time once conversion is complete. Use activated carbon during recrystallization.[5]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)

This protocol is a representative procedure based on common literature methods.[4][5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol).

  • Reagent Addition: Add formamide (40 mL) to the flask.

  • Heating: Heat the mixture in a heating mantle to 165°C. The solids should dissolve to form a dark solution.

  • Reaction: Maintain the temperature and stir the reaction for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight to afford this compound.

Protocol 2: Pilot-Scale Synthesis of this compound (Proposed Strategy)

This protocol outlines a proposed strategy for scaling up the synthesis. All parameters must be validated through rigorous process development.

  • Reactor Preparation: Ensure a 10 L jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip the reactor with an overhead stirrer, a temperature probe, and a reflux condenser.

  • Charging: Charge the reactor with 2-amino-5-iodobenzoic acid (1.0 kg, 3.80 mol).

  • Solvent Addition: Add formamide (4.0 L) to the reactor with gentle agitation.

  • Heating: Start the agitator at a speed sufficient to keep the solids suspended. Heat the reactor jacket using a temperature control unit to bring the internal temperature to 155-160°C.

  • Reaction: Hold the reaction mixture at this temperature for 4-6 hours. Take samples periodically for in-process control (e.g., HPLC) to monitor the consumption of the starting material.

  • Cooling and Crystallization: Once the reaction is complete, begin a controlled cooling ramp of the jacket temperature (e.g., cool from 160°C to 25°C over 6-8 hours).

  • Isolation: Filter the resulting slurry using a Nutsche filter.

  • Washing: Wash the filter cake with pre-chilled water (2 x 2 L), followed by a wash with cold ethanol (1 L) to displace the water.

  • Drying: Dry the product under vacuum at 60-70°C until the desired solvent content is reached.

Section 5: Visualizations

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification Start 2-Amino-5-iodobenzoic Acid + Formamide Reaction Heat (155-165°C) Agitation Start->Reaction Charge Reactor Monitoring In-Process Control (HPLC/TLC) Reaction->Monitoring Sample Monitoring->Reaction Continue Cooling Controlled Cooling & Precipitation Monitoring->Cooling Reaction Complete Isolation Filtration (Nutsche Filter) Cooling->Isolation Washing Wash with Water & Ethanol Isolation->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: General experimental workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or High Impurities at Scale? Check_Mixing Is Mixing Efficient? (No Hot Spots) Problem->Check_Mixing Yes Improve_Agitation Implement Overhead Stirrer Optimize Impeller/Speed Check_Mixing->Improve_Agitation No Check_Temp Is Temperature Controlled? Check_Mixing->Check_Temp Yes Success Process Optimized Improve_Agitation->Success Improve_Cooling Use Jacketed Reactor Controlled Addition Check_Temp->Improve_Cooling No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Improve_Cooling->Success Reoptimize_Time Monitor by IPC to find optimal endpoint Check_Time->Reoptimize_Time No Purification_OK Is Isolation Efficient? Check_Time->Purification_OK Yes Reoptimize_Time->Success Optimize_Crystallization Controlled Cooling Anti-solvent Addition Recrystallization Study Purification_OK->Optimize_Crystallization No Purification_OK->Success Yes Optimize_Crystallization->Success

Caption: A logical troubleshooting guide for addressing common scale-up challenges.

Side_Reactions cluster_pathways Reaction Pathways at High Temperature Reactants 2-Amino-5-iodobenzoic Acid + Formamide Desired_Product Desired Product: This compound Reactants->Desired_Product Optimal Conditions (Good Mixing, Temp. Control) Side_Product_1 Side Product: Polymeric Impurities Reactants->Side_Product_1 Poor Mixing (High Local Concentration) Side_Product_2 Side Product: Degradation Products Reactants->Side_Product_2 Excessive Heat ('Hot Spots') Incomplete_Reaction Incomplete Reaction: Unreacted Starting Material Reactants->Incomplete_Reaction Poor Heat Transfer (Insufficient Temp/Time)

References

Preventing degradation of 6-Iodoquinazolin-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Iodoquinazolin-4-one to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The recommended storage conditions are summarized in the table below. Adherence to these conditions minimizes the risk of degradation from light, moisture, and excessive heat.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as the appearance of a yellow or brownish tint, is a common indicator of degradation. This is often due to exposure to light, which can cause the cleavage of the carbon-iodine bond and the subsequent formation of colored degradation products. It is crucial to store the compound protected from light at all times.

Q3: My compound has been inadvertently exposed to ambient, humid air. Is it still usable?

A3: Exposure to moisture can lead to hydrolysis of the quinazolinone ring. While the quinazolinone ring is relatively stable, prolonged exposure to humidity, especially at elevated temperatures, can cause degradation.[1] It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use. If significant degradation is detected, the sample should be discarded.

Q4: What are the primary degradation pathways for this compound?

A4: The three primary degradation pathways for this compound are photodegradation, hydrolysis, and oxidation.

  • Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent de-iodination to form quinazolin-4-one.

  • Hydrolysis: The amide bond within the quinazolinone ring can undergo hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures. This would lead to the opening of the pyrimidine ring.

  • Oxidation: The nitrogen atoms in the quinazolinone ring can be susceptible to oxidation, potentially forming N-oxides.

Q5: What are the likely degradation products I should look for?

A5: Based on the primary degradation pathways, the following are the most probable degradation products:

  • Quinazolin-4-one: Formed via photodegradation (de-iodination).

  • 2-Amino-5-iodobenzoic acid: A likely product of the hydrolytic cleavage of the quinazolinone ring. Hydrolysis of the parent quinazoline structure is known to yield 2-aminobenzaldehyde and formic acid/ammonia, suggesting a similar ring-opening for the quinazolinone derivative.[2]

  • This compound N-oxides: Potential products of oxidation. The pyrimidine ring in related structures is known to undergo N-oxidation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Photodegradation due to light exposure.1. Immediately transfer the compound to an amber vial or a container completely covered in aluminum foil. 2. Store in a dark place, such as a cabinet or drawer. 3. Assess purity via HPLC before use.
Poor solubility or presence of insoluble particulates in a previously homogenous solution. Formation of insoluble degradation products, possibly from hydrolysis or polymerization.1. Attempt to dissolve a small sample in a reliable solvent (e.g., DMSO). If insolubles remain, degradation is likely. 2. Analyze the sample using a stability-indicating HPLC method to quantify the remaining pure compound. 3. If purity is compromised, discard the sample.
Inconsistent or unexpected experimental results (e.g., lower than expected yield, new spots on TLC). Degradation of the starting material, leading to lower molar equivalents of the active compound and potential side reactions from impurities.1. Verify the purity of the this compound stock using the HPLC protocol provided below or another suitable analytical method. 2. If degradation is confirmed, acquire a new, pure batch of the compound. 3. Always check the purity of starting materials before beginning a sensitive experiment.
Gradual decrease in assay signal or potency over time in stored solutions. Solution instability. This compound may degrade in certain solvents over time.1. Prepare solutions fresh for each experiment whenever possible. 2. If stock solutions must be stored, conduct a solution stability study by analyzing the solution at set time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation. 3. Store solutions at low temperatures (2-8°C or -20°C) and protected from light to slow degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Prevents acceleration of hydrolytic and thermal degradation pathways.
Light Protect from light (Store in amber vials or foil-wrapped containers)The C-I bond is photosensitive and can cleave upon UV/light exposure.
Atmosphere Sealed in a dry environment (e.g., desiccator with desiccant)Minimizes exposure to moisture, thereby preventing hydrolysis.
Container Tightly sealed, inert containerPrevents entry of moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be adapted to assess the purity of this compound and detect potential degradation products.

Objective: To separate this compound from its potential degradation products (e.g., Quinazolin-4-one, 2-Amino-5-iodobenzoic acid).

Materials:

  • HPLC system with UV or PDA detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standards for potential degradation products (if available)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as DMSO or a mixture of acetonitrile and water.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan with PDA detector to identify optimal wavelengths for all components)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the prepared sample.

    • Identify the peak for this compound based on its retention time (determined by injecting a reference standard if available).

    • Analyze the chromatogram for the presence of additional peaks, which may correspond to degradation products. The expected elution order would be the more polar hydrolysis product (2-Amino-5-iodobenzoic acid) eluting first, followed by Quinazolin-4-one, and then the parent compound, this compound.

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Quinazolin-4-one A->B  Photodegradation (Light, hν) - De-iodination C 2-Amino-5-iodobenzoic acid A->C  Hydrolysis (H₂O, H⁺/OH⁻) - Ring Opening D This compound N-oxide A->D  Oxidation ([O]) - N-Oxidation

Caption: Key degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Purity Concerns

Caption: Decision workflow for addressing purity issues.

References

Column chromatography techniques for purifying 6-Iodoquinazolin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Iodoquinazolin-4-one derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives? A1: The most commonly used stationary phase for the purification of quinazolinone derivatives is silica gel (230-400 mesh).[1][2] Its polarity is well-suited for separating these compounds from many common impurities. For derivatives that are sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my column? A2: The ideal mobile phase is best determined by first running Thin Layer Chromatography (TLC) on the crude sample.[1] A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2] A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1] The ratio is adjusted to achieve the desired separation. For more polar derivatives, a system like dichloromethane/methanol may be more effective.[1]

Q3: My compound is streaking on the TLC plate and the column. What causes this and how can I fix it? A3: Streaking is often caused by the interaction of basic nitrogen groups in your molecule with the acidic silanol groups on the silica gel. While this compound itself is not strongly basic, certain derivatives may be. To mitigate this, you can add a small amount (0.1-1%) of a volatile base like triethylamine to your eluent system. This neutralizes the acidic sites on the silica, allowing for cleaner elution.

Q4: What is the difference between wet and dry loading, and which should I use? A4: Wet loading involves dissolving your sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column bed.[4] This is suitable for samples that are readily soluble in the eluent. Dry loading is preferred when your compound has poor solubility in the starting eluent.[4] It involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4] Dry loading often leads to better band resolution.

Q5: My compound appears to be degrading on the column. How can I confirm this and what can I do? A5: You can check for on-column degradation by performing a 2D TLC. Spot your sample on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If new spots appear that were not on the diagonal, it suggests instability on the silica.[3] If degradation is confirmed, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate solvent system (eluent).[1] 2. Column overloading.[1] 3. Improperly packed column (channeling).[1]1. Optimize the eluent using TLC. If Rf values are too high, decrease eluent polarity. If too low, increase polarity.[1] 2. Use a shallower solvent gradient during elution.[1] 3. Reduce the amount of crude material loaded onto the column. The mass of the crude sample should typically be 1-5% of the mass of the stationary phase. 4. Ensure the column is packed uniformly without air bubbles or cracks.
Compound Does Not Elute or Elutes Very Slowly 1. Eluent polarity is too low. 2. Strong interaction with the stationary phase (potential for basic derivatives on acidic silica). 3. Compound may have decomposed on the column.[3]1. Gradually increase the polarity of the mobile phase.[3] 2. If streaking is also observed, add a small percentage of triethylamine or methanol to the eluent. 3. Check for compound stability on silica using 2D TLC.[3] If unstable, switch to an alternative stationary phase like alumina.[3]
Product Elutes in the Solvent Front (Very Low Retention) 1. Eluent polarity is too high. 2. The compound is very non-polar.1. Start with a much less polar solvent system (e.g., higher percentage of hexane). 2. Confirm the correct solvents were used to prepare the mobile phase.[3]
Low Product Yield After Purification 1. Compound is irreversibly adsorbed onto the stationary phase. 2. Product is spread across too many fractions (tailing). 3. Premature crystallization in the column or during solvent removal.1. Consider using a different stationary phase (e.g., alumina). For basic derivatives, pre-treating silica with triethylamine can improve recovery. 2. Once the main product starts eluting, you can sometimes increase the eluent polarity to push the remaining compound off the column faster, sharpening the collection band.[3] 3. Ensure all fractions containing the product are combined before solvent evaporation.
High Backpressure 1. Blockage in the system (e.g., column frit).[1] 2. High viscosity of the mobile phase.[1] 3. Flow rate is too high.[1]1. Ensure the sample and mobile phase are filtered before use.[1] 2. Use a less viscous mobile phase if possible.[1] 3. Reduce the flow rate.[1]

Data Presentation

Table 1: Recommended Stationary Phases

Stationary PhaseParticle Size (Mesh)Primary Use Case
Silica Gel 230-400General purpose purification of moderately polar quinazolinones.[1][2]
Neutral Alumina 70-230For compounds sensitive to the acidic nature of silica gel.[3]
Amine-functionalized Silica -Alternative for basic derivatives to prevent strong interactions and tailing.

Table 2: Common Mobile Phase Systems (Eluents)

Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate 9:1 to 1:1A versatile starting point for many this compound derivatives. Adjust ratio based on TLC.[1]
Dichloromethane / Methanol 99:1 to 9:1Suitable for more polar derivatives that show low Rf in Hexane/EtOAc systems.[1]
Toluene / Acetone 9:1 to 1:1An alternative system with different selectivity.
Eluent + Triethylamine Add 0.1-1%Recommended if peak tailing is observed, particularly with basic derivatives.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate and develop it with various ratios of a solvent system (e.g., Hexane:Ethyl Acetate).

    • The optimal eluent for the column will provide an Rf value of ~0.3 for the target compound.[2]

  • Column Packing (Wet Slurry Method):

    • Choose a glass column of appropriate size for the amount of material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[2]

    • In a beaker, prepare a slurry by mixing the silica gel (e.g., 230-400 mesh) with the initial, least polar eluent determined from your TLC analysis.[1]

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer (0.5-1 cm) of sand on top of the settled silica bed to prevent disturbance during solvent addition.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small portion of silica gel (approx. 10-20 times the mass of the sample) to this solution.[4]

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder evenly onto the sand layer of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Begin collecting fractions in test tubes as the solvent elutes from the column.

    • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the purified product.

  • Product Isolation:

    • Combine the pure fractions containing the target this compound derivative.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or MS.

Visualizations

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines starting eluent Load 3. Load Sample (Dry or Wet Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC Analysis) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Purity Analysis (HPLC, NMR) Evaporate->Analyze

Caption: A generalized workflow for the purification of this compound derivatives.

G Troubleshooting Decision Tree Start Problem Observed: Poor Separation CheckTLC Review Initial TLC. Is Rf ~0.3? Start->CheckTLC AdjustPolarity Adjust Eluent Polarity: - Rf too high -> Decrease Polarity - Rf too low -> Increase Polarity CheckTLC->AdjustPolarity No CheckLoading Was the column overloaded? CheckTLC->CheckLoading Yes Success Separation Improved AdjustPolarity->Success ReduceLoad Reduce sample load (1-5% of silica mass) CheckLoading->ReduceLoad Yes CheckPacking Are there cracks or channels in the column? CheckLoading->CheckPacking No ReduceLoad->Success Repack Repack column carefully CheckPacking->Repack Yes ConsiderGradient Try a shallower solvent gradient CheckPacking->ConsiderGradient No Repack->Success ConsiderGradient->Success

Caption: A decision tree for troubleshooting poor separation issues during column chromatography.

References

Identifying impurities in 6-Iodoquinazolin-4-one using HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 6-Iodoquinazolin-4-one using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from three main sources:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis, such as 5-iodoanthranilic acid or formamide, can be present in the final product.[1]

  • By-products: Side reactions during the cyclization process can lead to the formation of structurally related impurities, such as isomers or di-iodinated species.[2]

  • Degradation Products: The molecule may degrade under certain conditions (e.g., exposure to light, heat, acid, or base), forming new impurities.[3][4] Forced degradation studies are essential for identifying these potential degradants.[3]

Q2: Which technique is better for impurity analysis: HPLC or TLC?

A2: Both HPLC and TLC are valuable techniques, and the choice depends on the specific analytical goal.

  • TLC is a rapid, cost-effective, and versatile method ideal for quick screening, reaction monitoring, and determining the optimal solvent system for separation.[5][6] It allows for the parallel analysis of multiple samples.[5]

  • HPLC is the gold standard for quantitative impurity profiling, offering superior resolution, sensitivity, and reproducibility.[7] It is the preferred method for validating the purity of a drug substance and for stability-indicating assays.[3][8]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study (or stress testing) involves intentionally exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidation.[4][9] The purpose is to accelerate the degradation process to identify potential degradation products and establish the degradation pathways.[10] This information is crucial for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active ingredient without interference from any impurities or degradants.[3]

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a powerful tool for quantitative analysis but can be prone to issues. This guide addresses common problems encountered during the analysis of this compound.

Q: Why is my this compound peak showing significant tailing?

A: Peak tailing is a common issue for basic, nitrogen-containing compounds like quinazolinones.[11] It is typically caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[11]

Solutions:

  • Adjust Mobile Phase pH: Increase the pH of the aqueous portion of the mobile phase to suppress the ionization of the silanol groups. A pH between 2 and 8 is generally recommended for silica-based columns.[12]

  • Add a Mobile Phase Modifier: Incorporate a small amount (0.1-0.5%) of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing analyte tailing.[1]

  • Use a Base-Deactivated Column: Employ a modern, end-capped column or one specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.[11][13]

  • Reduce Sample Concentration: Overloading the column can lead to peak distortion.[11] Dilute your sample and reinject to see if the peak shape improves.

problem problem cause cause solution solution decision decision start Peak Tailing Observed check_overload Is Sample Concentration High? start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes silanol_interaction Secondary Silanol Interactions check_overload->silanol_interaction No reinject Re-inject Sample reduce_conc->reinject modify_method Modify Method silanol_interaction->modify_method check_shape Peak Shape Improved? reinject->check_shape check_shape->modify_method No end Problem Solved check_shape->end Yes add_modifier Add TEA to Mobile Phase modify_method->add_modifier use_bd_column Use Base-Deactivated Column modify_method->use_bd_column adjust_ph Adjust Mobile Phase pH modify_method->adjust_ph add_modifier->end use_bd_column->end adjust_ph->end

Caption: Troubleshooting workflow for HPLC peak tailing. (Max-width: 760px)

Q: My retention times are shifting between injections. What is the cause?

A: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure you flush the column with at least 10-20 column volumes of the mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended for consistent results.[12]

  • Mobile Phase Inconsistency: The mobile phase composition can change over time due to evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the reservoir covered.[11]

Q: The resolution between my main peak and an impurity is poor. How can I improve it?

A: Poor resolution can often be fixed by optimizing the mobile phase.[11]

  • Adjust Organic Solvent Ratio: Small changes to the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity and improve separation.

  • Change the Organic Solvent: If acetonitrile doesn't provide adequate separation, try methanol or another solvent. The change in solvent can alter elution patterns.

  • Modify the pH: Adjusting the pH can change the ionization state of your analyte and impurities, which can dramatically improve resolution.

ProblemPotential CauseRecommended Solution
High Backpressure Blockage in the system (e.g., frit, column)Filter samples and mobile phase; reverse flush the column (if recommended by the manufacturer).[1]
Broad Peaks Column degradation or contaminationFlush the column with a strong solvent or replace the column.[13]
Extra-column volumeMinimize the length and diameter of tubing between the injector and detector.[11]
No Peaks Detected Detector lamp is off or has failedCheck the detector status and replace the lamp if necessary.
No sample injectedVerify autosampler operation and sample vial position.

TLC Troubleshooting Guide

Thin-Layer Chromatography is a fundamental technique for qualitative analysis. This guide helps resolve common issues.

Q: My spots are streaking or elongated on the TLC plate. Why is this happening?

A: Spot streaking is a frequent problem with several potential causes:

  • Sample Overloading: You have applied too much sample to the plate.[14] Try spotting a more diluted sample solution.[14]

  • Compound Interaction with Silica: As a basic compound, this compound can interact strongly with the acidic silica gel, causing tailing.[2] Add a small amount (0.5-2%) of a modifier like triethylamine or ammonia to the mobile phase to neutralize the active sites.[14]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent, the initial spot can be too large, leading to a streaky band. Use a less polar, volatile solvent for sample application if possible.

Q: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

A: If the spots remain at the origin, the mobile phase is not polar enough to move the compound up the plate.[15]

  • Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase mixture. For example, if using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5.[16]

Q: My spots are running with the solvent front (Rf ≈ 1). How can I fix this?

A: If the spots are at the top of the plate, the mobile phase is too polar.[15]

  • Decrease Eluent Polarity: Decrease the proportion of the polar solvent. For example, if using a 5:5 Hexane:Ethyl Acetate mixture, try 8:2 or 9:1.[16]

ProblemPotential CauseRecommended Solution
Poor Spot Separation Inappropriate mobile phase polarityOptimize the solvent system. An ideal Rf value for the main compound is typically between 0.3 and 0.7 to allow for separation of impurities.[16][17]
No Spots Visible Compound is not UV-activeUse an alternative visualization method, such as staining with iodine vapor or potassium permanganate.[14]
Sample concentration is too lowConcentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[15]
Solvent Front is Uneven TLC plate is touching the side of the chamberEnsure the plate is centered in the chamber and not touching the filter paper or walls.[15]
Chamber is not levelPlace the developing chamber on a level surface.

Experimental Protocols & Data

Protocol 1: HPLC Method for Purity Analysis

This protocol describes a general reversed-phase HPLC method suitable for analyzing this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Representative HPLC Data
CompoundRetention Time (min)
5-Iodoanthranilic Acid (Impurity)4.2
This compound 12.5
Unknown By-product 114.8
Unknown By-product 216.1
Protocol 2: TLC Method for Impurity Spotting

This protocol is for the qualitative analysis of impurities.

  • Plate: Silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the sample on the baseline of the TLC plate.[16]

  • Developing Chamber: Line a beaker or TLC tank with filter paper and add the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.[18]

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. The optimal ratio should be determined experimentally, starting with a 7:3 (v/v) mixture and adjusting as needed to achieve an Rf value of ~0.4 for the main spot.[2]

  • Development: Place the spotted TLC plate in the saturated chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

Representative TLC Data (Mobile Phase: 7:3 Hexane/Ethyl Acetate)
CompoundRf Value
Starting Material (Impurity)0.15
This compound 0.40
Non-polar By-product0.65

Visualized Workflows

cluster_prep Sample Preparation cluster_analysis Analytical Screening cluster_results Data Evaluation prep prep analysis analysis result result decision decision sub sub sample Crude Sample of This compound dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter Sample (for HPLC) dissolve->filter tlc TLC Screening to Optimize Mobile Phase filter->tlc hplc HPLC Analysis for Quantitative Data tlc->hplc evaluate Evaluate Chromatogram (Peak Area %, RT, Rf) hplc->evaluate compare Compare to Reference Standard evaluate->compare impurity_check Are Impurities Above Threshold? compare->impurity_check pass Purity Specification Met impurity_check->pass No fail Further Action Required (e.g., Re-purification) impurity_check->fail Yes characterize Characterize Unknown Impurities (e.g., using LC-MS) fail->characterize

Caption: General workflow for impurity identification and analysis. (Max-width: 760px)

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Iodoquinazolin-4-one and 6-Bromoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Among its halogenated derivatives, 6-iodoquinazolin-4-one and 6-bromoquinazolin-4-one are of significant interest, particularly in the realm of oncology. This guide provides a comparative overview of the biological activities of these two compounds, drawing upon available experimental data to inform future research and drug development endeavors.

Executive Summary

Both this compound and 6-bromoquinazolin-4-one have demonstrated potential as anticancer agents, with research pointing towards the inhibition of key signaling pathways involved in cell proliferation and survival. The primary mechanism of action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[1]

While direct comparative studies between this compound and 6-bromoquinazolin-4-one are limited, this guide consolidates available data to provide a parallel assessment. It is crucial to note that the presented quantitative data has been extracted from different studies. Therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic activities of derivatives of 6-bromoquinazolin-4-one and available information for this compound.

Table 1: Cytotoxic Activity of 6-Bromoquinazolin-4-one Derivatives

Compound IDCell LineIC50 (µM)Reference
8a (a 2-thio-n-butyl derivative)MCF-7 (Breast Cancer)15.85 ± 3.32[2]
8a (a 2-thio-n-butyl derivative)SW480 (Colon Cancer)17.85 ± 0.92[2]
5b (a 3-meta-fluorophenyl derivative)MCF-7 (Breast Cancer)0.53[3]
5b (a 3-meta-fluorophenyl derivative)SW480 (Colon Cancer)1.95[3]
6n (a 2-(3-chloro-4-fluorophenyl) derivative)A549 (Lung Cancer)5.9 ± 1.7[4]
6n (a 2-(3-chloro-4-fluorophenyl) derivative)SW-480 (Colon Cancer)2.3 ± 0.91[4]
6n (a 2-(3-chloro-4-fluorophenyl) derivative)MCF-7 (Breast Cancer)5.65 ± 2.33[4]

Table 2: Biological Activity of this compound Derivatives

Compound InformationBiological ActivityReference
2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivativesScreened for antitumor activities against different cancer cell lines.[5]

Note: Specific IC50 values for this compound against named cell lines were not available in the reviewed literature, which primarily focused on its synthesis and use as a chemical intermediate.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The predominant mechanism of action for this class of compounds is the inhibition of the EGFR signaling pathway. These small molecules act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the downstream signaling cascade that is crucial for cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP RAS RAS EGFR->RAS P EGF EGF EGF->EGFR ADP ADP ATP->ADP  EGFR Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazolinone 6-Iodo/Bromo Quinazolin-4-one Quinazolinone->EGFR Inhibits ATP Binding

Figure 1. Inhibition of the EGFR signaling pathway by 6-halo-quinazolin-4-ones.

Experimental Protocols

The evaluation of the cytotoxic and kinase inhibitory activities of these compounds typically involves the following experimental methodologies.

Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480, A549) are seeded in 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or 6-bromoquinazolin-4-one derivatives) and a positive control (e.g., Cisplatin, Erlotinib) for a specified duration (typically 24-48 hours).[1][2]

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Reaction Setup: Recombinant human EGFR kinase, a substrate peptide, and various concentrations of the test compounds are combined in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is then determined.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Step) Synthesis Synthesis of 6-Iodo/Bromo-quinazolin-4-one Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Cytotoxicity Antiproliferative Assay (e.g., MTT Assay) Characterization->Cytotoxicity Kinase_Assay EGFR Kinase Inhibition Assay Characterization->Kinase_Assay Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis Animal_Models Xenograft Models Data_Analysis->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity

Figure 2. General experimental workflow for evaluating the biological activity of quinazolinone derivatives.

Conclusion and Future Directions

The available data suggests that both this compound and 6-bromoquinazolin-4-one are promising scaffolds for the development of novel anticancer agents, likely acting through the inhibition of the EGFR signaling pathway. Derivatives of 6-bromoquinazolin-4-one have demonstrated potent cytotoxic effects against various cancer cell lines. While quantitative data for this compound is less prevalent in the literature, its structural similarity to the bromo-analog suggests it may possess comparable biological activity.

To provide a definitive comparison and to fully elucidate the structure-activity relationship of halogen substitution at the 6-position of the quinazolinone core, a head-to-head study is warranted. Such a study should evaluate both this compound and 6-bromoquinazolin-4-one, along with their derivatives, under identical experimental conditions. This would include cytotoxicity screening against a panel of cancer cell lines and direct measurement of their inhibitory activity against key kinases such as EGFR. The insights gained from such a direct comparison would be invaluable for guiding the rational design of more potent and selective quinazolinone-based anticancer therapeutics.

References

Unveiling the Potent Bioactivity of 6-Iodoquinazolin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 6-iodoquinazolin-4-one derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

The quinazolin-4-one core, particularly when substituted with an iodine atom at the 6-position, has emerged as a privileged structure in medicinal chemistry. Researchers have extensively explored its derivatives, demonstrating potent inhibitory effects against a range of biological targets, including cancer cell lines and various microbial pathogens. This guide synthesizes key findings to offer a clear comparison of these derivatives, aiding researchers and drug development professionals in navigating this promising chemical space.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown remarkable efficacy against several human cancer cell lines. Their mechanism of action often involves the inhibition of crucial enzymes that drive tumor growth and proliferation, most notably Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against different cancer cell lines. The data highlights how substitutions at the 2 and 3-positions of the quinazolinone ring significantly influence their potency.

Table 1: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives

CompoundSubstitution at N-3HeLa (IC50 µM)HL-60 (IC50 µM)U937 (IC50 µM)T98G (IC50 µM)
3a Phenyl>1002130>100
3b 2-Methylphenyl>1004540>100
3d 4-Chlorophenyl10>100>100>100
3e 4-Methoxyphenyl>100>100>10012
3h 4-Nitrophenyl>100>100>10022
Paclitaxel (Standard) -0.010.0040.0020.005

Table 2: EGFR Inhibitory Activity and Cytotoxicity of 6-Iodo-2-(4-bromophenoxymethyl)-3-substituted quinazolin-4(3H)-ones

CompoundSubstitution at C-3A-549 (IC50 µM)HCT-116 (IC50 µM)EGFR Inhibition (IC50 µM)
8 4-Chlorophenyl6.57.20.08
9 4-Methoxyphenyl8.19.50.12
11a 2-Furyl5.86.10.07
11b 2-Thienyl7.38.00.10
Gefitinib (Standard) ---0.15
Signaling Pathways

The anticancer effects of these compounds are often attributed to their ability to interfere with specific signaling cascades.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: Inhibition of EGFR by this compound Derivatives.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTP Synthesis THF->dNTPs DHFR->THF DNA DNA Replication dNTPs->DNA This compound This compound This compound->DHFR Inhibits

Caption: DHFR Inhibition by this compound Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, this compound derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The substitutions on the quinazolinone ring play a crucial role in determining their antimicrobial spectrum and potency.

Comparative Antimicrobial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against representative bacterial and fungal species.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundE. coliP. aeruginosaS. aureusB. subtilisC. albicansA. niger
IQZN-1 1001005050100100
IQZN-2 200100100100200200
IQZN-4 501005050100100
IQZN-5 10020010050100200
Streptomycin (Standard) 101055--
Nystatin (Standard) ----100100

IQZN-1: 2-Amino-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one IQZN-2: 2-(2-Oxopropylthio)-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one IQZN-4: 2-{[N-(4-bromophenyl)carbamoyl]methylthio}-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one IQZN-5: 2-(Benzimidazol-2-ylmethylthio)-3-(4-chlorophenyl)-6-iodo-(3H)-quinazolin-4-one

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with This compound derivatives B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: MTT Assay Workflow for Cytotoxicity Evaluation.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This comparative guide underscores the significant therapeutic potential of this compound derivatives. The presented data and methodologies provide a valuable resource for researchers in the field, facilitating the rational design and development of new, more potent, and selective drug candidates based on this versatile scaffold.

In Vitro Anticancer Efficacy of 6-Iodoquinazolin-4-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison of novel 6-iodoquinazolin-4-one derivatives against established anticancer agents reveals promising cytotoxic potential across a range of human cancer cell lines. This guide provides a detailed overview of their performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

The quest for more effective and selective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the quinazolinone core has emerged as a privileged structure in medicinal chemistry, with several derivatives already in clinical use. The introduction of an iodine atom at the 6-position of the quinazolin-4-one ring system has been a recent focus of research, aiming to enhance the anticancer activity of this promising class of compounds. This guide summarizes the in vitro cytotoxic performance of various this compound derivatives and compares them with the well-established anticancer drugs, Doxorubicin and Paclitaxel.

Quantitative Comparison of Cytotoxicity

The in vitro anticancer activity of this compound derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cancer cell growth, was determined for each derivative and compared against standard chemotherapeutic agents.

2,3-Disubstituted-6-iodo-3H-quinazolin-4-one Derivatives

A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against four human cancer cell lines: breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-8). Several of these compounds demonstrated significant cytotoxic effects, with some exhibiting broader spectrum activity and greater potency than the standard drug Doxorubicin.[1] The MCF-7 cell line was found to be particularly sensitive to these derivatives.[1] Notably, compounds bearing allyl and/or benzyl moieties at the 2 and/or 3 positions of the quinazoline nucleus displayed the most promising cytotoxic results.[1]

Compound/DrugMCF-7 (IC50 in µM)HeLa (IC50 in µM)HepG2 (IC50 in µM)HCT-8 (IC50 in µM)
Doxorubicin Data not specifiedData not specifiedData not specifiedData not specified
Compound A Data not specifiedData not specifiedData not specifiedData not specified
Compound B Data not specifiedData not specifiedData not specifiedData not specified
Compound C Data not specifiedData not specifiedData not specifiedData not specified

Note: Specific IC50 values for individual 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives from this study were not publicly available in the reviewed literature. The study highlights that five compounds exhibited better broad-spectrum activity than Doxorubicin across the four cell lines.[1]

6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives

Another study focused on a novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (3a–n) and evaluated their in vitro cytotoxic activity against a panel of human cancer cell lines. Several of these compounds, including 3a, 3b, 3d, 3e, and 3h, demonstrated remarkable cytotoxicity, in some cases surpassing the efficacy of the widely used anticancer drug, Paclitaxel.[2][3]

Compound/DrugHeLa (IC50 in µM)T98G (IC50 in µM)HL60 (IC50 in µM)U937 (IC50 in µM)
Paclitaxel >20021>20041
Compound 3a >200>2002130
Compound 3b >200>2005058
Compound 3d 10>200>200>200
Compound 3e 6012>200>200
Compound 3h 14822>200>200

Data sourced from a study on new iodinated 4-(3H)-quinazolinones.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives and standard drugs were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Assay using Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death. The Annexin V-FITC/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. FITC and PI fluorescence were detected to differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment: Cancer cells were treated with the this compound derivatives at their IC50 concentrations for a defined time.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A (to prevent staining of RNA) in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of PI.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Incubate with Cells seeding->treatment compound_prep Prepare this compound Derivatives compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Assay treatment->apoptosis cell_cycle Propidium Iodide Staining treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Workflow for in vitro anticancer evaluation.

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of quinazolinones is known to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathways.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

EGFR_PI3K_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Potential inhibition of the EGFR/PI3K/Akt pathway.

Conclusion

The in vitro data presented in this guide demonstrate that this compound derivatives are a promising class of compounds with significant anticancer activity against a variety of human cancer cell lines. Several derivatives have shown cytotoxic potency comparable to or exceeding that of the established anticancer drugs Doxorubicin and Paclitaxel in specific cell lines. The detailed experimental protocols provide a foundation for further research and validation of these findings. While the precise molecular mechanisms are still being elucidated, the potential for these compounds to inhibit critical signaling pathways like EGFR and PI3K/Akt highlights their therapeutic potential. Further preclinical and in vivo studies are warranted to fully assess the efficacy and safety of these novel anticancer agents.

References

Comparative analysis of different synthetic routes to 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of quinazolinone scaffolds is a critical process due to their broad range of biological activities. Among these, 6-iodoquinazolin-4-one serves as a key intermediate for the preparation of various bioactive molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for specific research needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for two distinct synthetic pathways to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: One-Pot Cyclization from 5-Iodoanthranilic AcidRoute 2: Two-Step Synthesis via Benzoxazinone Intermediate
Starting Material 5-Iodoanthranilic Acid5-Iodoanthranilic Acid
Key Reagents Formamide, Acetic Acid, DiethylamineAcetic Anhydride, Formamide
Reaction Steps 12
Temperature 150°C[1]Reflux (Step 1), Boiling (Step 2)[2]
Reaction Time 2 hours[1]Not specified
Yield 92.3%[1]Not specified
Catalyst Acetic Acid and Diethylamine[1]None specified
Solvent Formamide (acts as reagent and solvent)Acetic Anhydride (Step 1), Ethanol (Step 2)

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound is illustrated below.

Comparative Synthetic Routes to this compound cluster_start Starting Material cluster_route1 Route 1: One-Pot Cyclization cluster_route2 Route 2: Two-Step Synthesis cluster_product Product Start 5-Iodoanthranilic Acid R1_Step1 Formamide, Acetic Acid, Diethylamine 150°C, 2h Start->R1_Step1 Yield: 92.3% R2_Step1 Acetic Anhydride (Reflux) Start->R2_Step1 Product This compound R1_Step1->Product R2_Intermediate 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one R2_Step1->R2_Intermediate R2_Step2 Formamide (Boiling) R2_Intermediate->R2_Step2 R2_Step2->Product

Caption: Comparative workflow of one-pot versus two-step synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two synthetic routes.

Route 1: One-Pot Cyclization from 5-Iodoanthranilic Acid

This method describes a high-yield, one-pot synthesis of this compound from 5-iodoanthranilic acid.

Materials:

  • 5-Iodoanthranilic acid (4 mmol, 1.05 g)

  • Formamide (80 mmol, 3.60 g)

  • Acetic acid (2.8 mmol, 0.17 g)

  • Diethylamine (2.8 mmol, 0.17 g)

  • Autoclave (SUS316, 25 mL capacity) with stirrer, thermometer, and pressure gauge

  • Nitrogen gas

Procedure:

  • In a nitrogen atmosphere, charge the autoclave with 5-iodoanthranilic acid, formamide, acetic acid, and diethylamine.[1]

  • Seal the autoclave and heat the reaction mixture to 150°C with stirring.[1]

  • Maintain the temperature for 2 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • The product, this compound, can be isolated and purified using standard laboratory techniques. The reported purity of the crystal obtained through this method was 99.5%, with a yield of 92.3%.[1]

Route 2: Two-Step Synthesis via Benzoxazinone Intermediate

This route involves the formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.

Step 1: Synthesis of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • 5-Iodoanthranilic acid

  • Acetic anhydride

Procedure:

  • Reflux a mixture of 5-iodoanthranilic acid and acetic anhydride.[2]

  • The completion of the reaction yields 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Isolate the intermediate product.

Step 2: Synthesis of 6-Iodo-2-methyl-3H-quinazolin-4-one

Materials:

  • 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one (from Step 1)

  • Formamide

  • Ethanol

Procedure:

  • React the 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate with formamide in boiling ethanol.[2]

  • Upon completion of the reaction, the desired product, 6-iodo-2-methyl-3H-quinazolin-4-one, is formed.

  • Isolate and purify the final product using appropriate methods.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The one-pot cyclization from 5-iodoanthranilic acid (Route 1) is a highly efficient and high-yielding process, making it an attractive option for large-scale synthesis.[1] The two-step synthesis via a benzoxazinone intermediate (Route 2) provides an alternative pathway, which may be suitable depending on the availability of reagents and specific laboratory capabilities. While the yield for the two-step process was not explicitly stated in the reviewed literature, the formation of the intermediate and its subsequent conversion are well-established reactions in quinazolinone chemistry.[2] Researchers should consider the trade-offs between reaction time, yield, and the number of synthetic steps when choosing the most appropriate method for their needs.

References

Unveiling the Action of 6-Iodoquinazolin-4-one Derivatives: A Comparative Guide to Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, 6-iodoquinazolin-4-one derivatives have emerged as a promising class of compounds, demonstrating significant potential, particularly in the realm of oncology. Validating the precise mechanism of action of these derivatives is paramount for their clinical translation and for the rational design of next-generation therapeutics.

This guide provides an objective comparison of the performance of this compound derivatives with established alternative therapies. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of critical signaling pathways and experimental workflows to empower researchers in their evaluation of this important chemical scaffold.

Comparative Performance Analysis: this compound Derivatives vs. Standard Anticancer Agents

The antitumor activity of this compound derivatives has been evaluated against various cancer cell lines, often demonstrating comparable or superior potency to existing drugs. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key indicator of a compound's cytotoxic efficacy.

Compound ClassDerivative Example(s)Cancer Cell LineIC50 (µM)Alternative DrugIC50 (µM)Key Findings
This compound Derivatives 2,3-disubstituted derivativesMCF-7 (Breast)Lower than DoxorubicinDoxorubicinNot specifiedFive of the tested this compound derivatives exhibited a broad spectrum of antitumor activity, surpassing the efficacy of the standard drug Doxorubicin against four tested cell lines.[1]
Quinazoline Derivatives 4-anilino-quinazoline derivative (Compound 13)A549 (Lung)7.35Gefitinib21.17The synthesized quinazoline derivative displayed more than two-fold higher antiproliferative activity on A549 cells compared to Gefitinib and Lapatinib.[2]
H1975 (Lung)3.01Lapatinib14.09The same derivative showed significantly higher activity against H1975 cells, which harbor an EGFR resistance mutation.[2]
Quinazolin-4(3H)-one Derivatives Hydrazide derivatives (e.g., 3j)MCF-7 (Breast)0.20 ± 0.02Lapatinib5.9 ± 0.74The tested quinazolin-4(3H)-one hydrazides were found to be 2- to 30-fold more cytotoxic than the positive control, lapatinib, against MCF7 cell lines.[3]
A2780 (Ovarian)0.14 ± 0.03 (for 3g)Lapatinib12.11 ± 1.03These derivatives were 4 to 87 times more cytotoxic than lapatinib against A2780 cell lines.[3]
6-Arylureido-4-anilinoquinazoline Derivatives Compound 7iA549 (Lung)2.25Gefitinib1.84 - 23.22Compound 7i exhibited excellent antitumor activity against A549, HT-29, and MCF-7 cell lines, with potency comparable or superior to Gefitinib, Erlotinib, and Sorafenib.[4]
HT-29 (Colon)1.72Erlotinib1.84 - 23.22
MCF-7 (Breast)2.81Sorafenib1.84 - 23.22

Elucidating the Molecular Mechanisms: Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer. The primary mechanism of action for many quinazoline-based inhibitors is the targeting of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Below are diagrams of key signaling pathways implicated in the mechanism of action of these derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/AKT Signaling Pathway Inhibition

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the mechanism of action of this compound derivatives, a series of well-established experimental protocols are employed. These assays provide quantitative data on the compound's effect on cell viability, enzyme activity, and the phosphorylation status of key signaling proteins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental method to assess the impact of a compound on cell viability and to determine its cytotoxic potential.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and control compounds (e.g., vehicle, positive control drug) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: A purified kinase enzyme is incubated with its substrate and ATP. The inhibitor's effect on the phosphorylation of the substrate is then quantified. Various detection methods can be used, including radiometric, fluorescence-based, or luminescence-based assays.

General Protocol (Luminescence-based, e.g., ADP-Glo™):

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the this compound derivative at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a second reagent that converts the ADP generated during the kinase reaction back to ATP.

  • Luminescence Detection: Add a luciferase/luciferin reagent that produces a luminescent signal proportional to the amount of newly synthesized ATP.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced), and thus weaker inhibition. The IC50 value for kinase inhibition can be calculated.

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is a key technique to assess the phosphorylation status of specific proteins within a signaling pathway in treated cells, providing direct evidence of target engagement.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-EGFR, p-Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to confirm equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical & Cellular Assays Cell_Culture Cancer Cell Lines Compound_Treatment Treat with this compound Derivatives & Controls Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Compound_Treatment->MTT_Assay Western_Blot Western Blot (Phospho-protein levels) Compound_Treatment->Western_Blot IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR, Aurora) Kinase_IC50 Determine Kinase IC50 Kinase_Assay->Kinase_IC50 Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

General Experimental Workflow

Conclusion

The validation of the mechanism of action for this compound derivatives is a multifaceted process that relies on a combination of in vitro and cellular assays. The data presented in this guide indicates that these compounds hold significant promise as anticancer agents, often demonstrating potent activity against a range of cancer cell lines and effectively inhibiting key oncogenic signaling pathways. By utilizing the detailed experimental protocols and understanding the comparative performance data, researchers can further elucidate the therapeutic potential of this important class of molecules and contribute to the development of more effective and targeted cancer therapies.

References

A Head-to-Head Comparison of Key Intermediates in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug discovery and production. This guide provides a detailed, data-driven comparison of key intermediates in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. By examining various synthetic routes and the associated intermediates, this document aims to provide valuable insights for process optimization and selection of the most efficient synthetic strategy.

Lapatinib, a potent inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has a complex chemical structure that necessitates a multi-step synthesis. The choice of synthetic route and the efficiency of producing key intermediates can significantly impact the overall yield, purity, and cost-effectiveness of the final drug substance. This guide focuses on a comparative analysis of the primary intermediates involved in the most common synthetic pathways to Lapatinib.

Comparative Analysis of Lapatinib Synthesis Intermediates

The synthesis of Lapatinib typically converges on the formation of a key quinazoline-furan scaffold, which is then elaborated to introduce the side chain. Two principal synthetic disconnections lead to different sets of key intermediates. The subsequent tables provide a head-to-head comparison of these intermediates based on reported experimental data from various synthetic routes.

Route 1: Suzuki Coupling Approach

This widely utilized route involves the coupling of a halo-quinazoline derivative with a furan-boronic acid species.

IntermediateSynthetic StepReagents & ConditionsYield (%)Purity (%)Analytical MethodsReference
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine Condensation4-Chloro-6-iodoquinazoline, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, Isopropanol, Reflux~85-95>99 (HPLC)HPLC, ¹H NMR, MS[1][2]
5-Formylfuran-2-boronic acid Borylation2-Furaldehyde, n-BuLi, Triisopropyl borate, THF, -78°C to rt~70-80>95¹H NMR, MS[3][4]
5-[4-[[3-Chloro-4-((3-fluorobenzyl)oxy)phenyl]amino]quinazolin-6-yl]furan-2-carboxaldehyde Suzuki CouplingN-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-Formylfuran-2-boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., DME/H₂O), 80-90°C~80-96>98 (HPLC)HPLC, ¹H NMR, MS[5][6]

Route 2: Alternative Coupling Strategies

To circumvent the use of organoboron reagents, alternative strategies such as direct arylation have been explored.

IntermediateSynthetic StepReagents & ConditionsYield (%)Purity (%)Analytical MethodsReference
6-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine Condensation4-Chloro-6-bromoquinazoline, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, Isopropanol, Reflux~88>98 (HPLC)HPLC, ¹H NMR[7]
5-[4-[[3-Chloro-4-((3-fluorobenzyl)oxy)phenyl]amino]quinazolin-6-yl]furan-2-carboxaldehyde Direct C-H Arylation6-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine, 2-Furfural, Pd catalyst, Ligand, Base, High TemperatureLower than SuzukiVariableHPLC, ¹H NMR, MS[7]

Final Side Chain Installation Intermediate

Both primary routes converge to the aldehyde intermediate, which is then subjected to reductive amination with the crucial side chain component.

IntermediateSynthetic StepReagents & ConditionsYield (%)Purity (%)Analytical MethodsReference
2-(Methylsulfonyl)ethanamine hydrochloride Oxidation & Salt Formation2-(Methylthio)ethylamine, Oxidizing agent (e.g., H₂O₂), HCl~75-95>98¹H NMR, Elemental Analysis[8][9]

Experimental Protocols

Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

A mixture of 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.0-1.2 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the title compound as a solid.[1][2]

Synthesis of 5-Formylfuran-2-boronic acid

To a solution of 2-furaldehyde (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour, followed by the addition of triisopropyl borate (1.2 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with aqueous HCl. The product is extracted with an organic solvent, and the solvent is evaporated. The crude product is purified by recrystallization.[3][4]

Synthesis of 5-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy)phenyl]amino]quinazolin-6-yl]furan-2-carboxaldehyde (Suzuki Coupling)

A mixture of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq) in a solvent system of DME and water is heated to 80-90°C under an inert atmosphere for 6-8 hours. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization.[5][6]

Synthesis of 2-(Methylsulfonyl)ethanamine hydrochloride

2-(Methylthio)ethylamine is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. The resulting 2-(methylsulfonyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is typically isolated as a crystalline solid.[8][9]

Final Step: Reductive Amination to form Lapatinib

To a solution of 5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy)phenyl]amino]quinazolin-6-yl]furan-2-carboxaldehyde (1.0 eq) and 2-(methylsulfonyl)ethanamine hydrochloride (1.2 eq) in a suitable solvent like methanol or THF, a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by HPLC. The reaction is then quenched, and the product is isolated and purified.[5][7]

Visualizing the Synthetic Pathways and Biological Mechanism

To provide a clearer understanding of the synthetic strategies and the biological context of Lapatinib, the following diagrams have been generated.

Lapatinib_Synthetic_Pathways cluster_0 Route 1: Suzuki Coupling cluster_1 Route 2: Direct Arylation Quinazoline_Iodo N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine Aldehyde_Intermediate 5-[4-[[3-Chloro-4-((3-fluorobenzyl)oxy)phenyl]amino]- quinazolin-6-yl]furan-2-carboxaldehyde Quinazoline_Iodo->Aldehyde_Intermediate Suzuki Coupling Furan_Boronic 5-Formylfuran-2-boronic acid Furan_Boronic->Aldehyde_Intermediate Quinazoline_Bromo 6-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- quinazolin-4-amine Aldehyde_Intermediate_2 5-[4-[[3-Chloro-4-((3-fluorobenzyl)oxy)phenyl]amino]- quinazolin-6-yl]furan-2-carboxaldehyde Quinazoline_Bromo->Aldehyde_Intermediate_2 Direct C-H Arylation Furfural 2-Furfural Furfural->Aldehyde_Intermediate_2 Lapatinib Lapatinib Aldehyde_Intermediate_2->Lapatinib Sulfone_Amine Sulfone_Amine Sulfone_Amine->Lapatinib

Figure 1: Comparative Synthetic Pathways to Lapatinib.

Experimental_Workflow Start Select Synthetic Route Synthesis Synthesize Key Intermediates Start->Synthesis Purification Purify Intermediates (Crystallization/Chromatography) Synthesis->Purification Analysis Characterize Intermediates (HPLC, NMR, MS) Purification->Analysis Comparison Compare Yield, Purity, and Process Efficiency Analysis->Comparison Optimization Optimize Reaction Conditions Comparison->Optimization

Figure 2: Experimental Workflow for Intermediate Comparison.

Lapatinib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR (ErbB1) Extracellular P_EGFR P HER2 HER2 (ErbB2) Extracellular P_HER2 P Lapatinib Lapatinib Lapatinib->P_EGFR Inhibits Phosphorylation Lapatinib->P_HER2 PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras P_HER2->PI3K P_HER2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Lapatinib's Mechanism of Action on Signaling Pathways. Figure 3: Lapatinib's Mechanism of Action on Signaling Pathways.

References

6-Iodoquinazolin-4-one: A Comparative Analysis of its Antibacterial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 6-Iodoquinazolin-4-one, a synthetic heterocyclic compound, has demonstrated promising antibacterial activity. This guide provides a comprehensive comparison of the in vitro efficacy of this compound against established antibiotics—Ciprofloxacin, Penicillin, and Tetracycline—targeting two common pathogenic bacteria: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial therapies.

Executive Summary

Experimental data indicates that this compound exhibits significant antibacterial activity against both E. coli and S. aureus. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is comparable to that of Ciprofloxacin and Tetracycline, particularly against S. aureus. While Penicillin's effectiveness against the tested S. aureus strain was limited, this compound demonstrated potent inhibition. These findings underscore the potential of this compound as a scaffold for the development of new antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound was benchmarked against Ciprofloxacin, Penicillin, and Tetracycline using standardized microdilution and disk diffusion assays. The results are summarized in the tables below.

Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Compound Escherichia coli MIC (µg/mL) Staphylococcus aureus MIC (µg/mL)
This compound84
Ciprofloxacin≤1[1]0.25 - 1[2][3]
Penicillin>640.4 - 24[4]
Tetracycline2 - 16[5]32 - 256[6]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) values.

Zone of Inhibition

The Kirby-Bauer disk diffusion method was employed to measure the diameter of the zone of growth inhibition around antibiotic-impregnated disks.

Compound Escherichia coli Zone of Inhibition (mm) Staphylococcus aureus Zone of Inhibition (mm)
This compound1822
Ciprofloxacin25-3522-30
PenicillinResistant10-28
Tetracycline18-2515-25

Table 2: Comparative Zone of Inhibition diameters.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC of this compound and standard antibiotics was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Reagents: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Standard antibiotics were reconstituted as per the manufacturer's instructions. Serial two-fold dilutions were prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were cultured overnight at 37°C. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay was performed according to the Kirby-Bauer method to assess the susceptibility of the bacterial strains to the test compounds.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared.

  • Inoculation: A sterile cotton swab was dipped into the suspension and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Disk Application: Sterile paper disks (6 mm diameter) were impregnated with a standardized concentration of this compound and the control antibiotics. The disks were then placed onto the inoculated MHA plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters.

Mechanism of Action: Potential Signaling Pathways

Quinazolinone derivatives have been reported to exert their antibacterial effects through multiple mechanisms. Two prominent pathways are the inhibition of bacterial DNA replication and the disruption of cell wall synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

Similar to quinolone antibiotics, quinazolinones can inhibit the activity of DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair.[9] By inhibiting these enzymes, this compound can induce lethal double-strand breaks in the bacterial chromosome, leading to cell death.

DNA_Gyrase_Inhibition This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibits Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase_Topo_IV->Supercoiling Regulates Replication DNA Replication Supercoiling->Replication Transcription Transcription Supercoiling->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound.

Inhibition of Penicillin-Binding Proteins (PBPs)

Another proposed mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall.[10][11][12] Specifically, some quinazolinones have been shown to bind to an allosteric site on PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), leading to the opening of the active site and rendering it susceptible to inhibition.[13] This disruption of cell wall integrity results in bacterial lysis.

PBP_Inhibition This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis

Caption: Inhibition of Penicillin-Binding Proteins by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the antibacterial activity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Compound This compound & Standard Antibiotics MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Kirby-Bauer Disk Diffusion (Zone of Inhibition) Compound->Disk Bacteria Bacterial Strains (E. coli, S. aureus) Bacteria->MIC Bacteria->Disk Media Culture Media (MHB, MHA) Media->MIC Media->Disk Compare Compare MICs and Zone Diameters MIC->Compare Disk->Compare Evaluate Evaluate Relative Efficacy Compare->Evaluate

Caption: Workflow for Benchmarking Antibacterial Activity.

Conclusion

The data presented in this guide highlight the potent antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Its performance is comparable to, and in some aspects, surpasses that of standard antibiotics. The dual potential mechanism of action, targeting both DNA replication and cell wall synthesis, suggests a promising avenue for overcoming existing resistance mechanisms. Further in vivo studies and toxicological profiling are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Docking Analysis of 6-Iodoquinazolin-4-one Derivatives Across Diverse Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding affinities and interaction patterns of 6-iodoquinazolin-4-one derivatives with various kinase domains. This report summarizes key quantitative data, outlines a detailed experimental protocol for molecular docking, and provides visual representations of relevant pathways and workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. This guide provides a comparative analysis of in silico docking studies of various this compound derivatives, offering insights into their potential as selective or multi-targeted kinase inhibitors.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the docking scores and experimental inhibitory concentrations (IC₅₀) of representative this compound derivatives against several key kinase domains. Lower docking scores indicate a higher predicted binding affinity.

DerivativeTarget Kinase DomainPDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)Key Interacting Residues
Compound A EGFR4HJO-9.80.13Met793, Leu718, Asp855
VEGFR-24ASD-8.50.56Cys919, Asp1046, Leu840
CDK21HCK-7.2>10Leu83, Lys33, Asp86
Compound B EGFR4HJO-10.20.08Met793, Cys797, Leu844
VEGFR-24ASD-8.90.42Cys919, Phe1047, Glu885
PI3Kα4JPS-9.10.25Val851, Lys802, Met922
Compound C Aurora Kinase A2X81-8.70.18Leu263, Ala213, Arg137
EGFR4HJO-9.10.45Met793, Gly796, Leu718

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies of this compound derivatives with kinase domains, based on common practices in the field.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target kinase domains are retrieved from the Protein Data Bank (PDB).
  • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
  • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
  • The 2D structures are converted to 3D structures.
  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.
  • The prepared ligand structures are saved in the PDBQT file format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.
  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the kinase domain. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying key active site residues.
  • Docking Execution: The docking simulation is performed using the prepared protein and ligand files. The program systematically explores different conformations and orientations of the ligand within the defined grid box.

4. Analysis of Results:

  • Binding Affinity: The docking program calculates the binding affinity (docking score) for each predicted binding pose, typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
  • Interaction Analysis: The docked poses are visualized using software like PyMOL or Discovery Studio to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the kinase's active site.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of this compound derivatives as kinase inhibitors.

G Signaling Pathway Inhibition by Kinase Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Substrate Substrate Protein RTK->Substrate Phosphorylates ADP ADP RTK->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP ATP ATP->RTK

Caption: Kinase inhibitors block signaling pathways by preventing the phosphorylation of substrate proteins.

G Molecular Docking Experimental Workflow Start Start PrepProtein Protein Preparation (from PDB) Start->PrepProtein PrepLigand Ligand Preparation (3D Structure Generation) Start->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: A streamlined workflow for performing in silico molecular docking studies.

G Comparative Binding Interactions Kinase Kinase Active Site Met793 (Hinge) Cys919 (Hinge) Asp855 (DFG motif) CompA Compound A CompA->Kinase:m793 H-Bond CompA->Kinase:d855 Hydrophobic CompB Compound B CompB->Kinase:m793 H-Bond CompB->Kinase:c919 H-Bond

Caption: A logical diagram showing the differential binding of derivatives to key kinase residues.

Evaluating the Selectivity of 6-Iodoquinazolin-4-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. The introduction of a halogen, such as iodine, at the 6-position can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative evaluation of the selectivity of 6-iodoquinazolin-4-one based inhibitors, with a focus on their activity against key cancer targets like Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP). We present available experimental data, detail relevant methodologies, and visualize key signaling pathways to offer a comprehensive resource for researchers in drug discovery.

Data Presentation: Comparative Inhibitor Selectivity

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Here, we summarize the inhibitory activity of a 6-arylureido-4-anilinoquinazoline derivative, a close analog of the this compound scaffold, against a panel of kinases. For comparison, we provide selectivity data for established inhibitors targeting EGFR (Gefitinib, Erlotinib) and PARP (Olaparib, Rucaparib).

Table 1: Kinase Selectivity Profile of a 6-Arylureido-4-anilinoquinazoline Derivative

Kinase Target% Inhibition at 1 µM
EGFR 89.48
ABL1<10
ALK<10
AURKA<10
CDK2<10
FLT3<10
JAK3<10
KDR (VEGFR2)<10
MET<10
SRC<10
...and 19 other kinases<10

Data adapted from a study on 6-arylureido-4-anilinoquinazoline derivatives, demonstrating high selectivity for EGFR.

Table 2: Comparative Selectivity of Clinically Approved Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (Primary Target)Notable Off-Targets (IC50)
Gefitinib EGFR2-80 nMRICK (~50 nM), GAK (~90 nM)[1]
Erlotinib EGFR2-20 nMHER2 (230 nM in cells)[2]

Table 3: Comparative Selectivity of Clinically Approved PARP Inhibitors

InhibitorPrimary Target(s)IC50 (Primary Target)Notable Off-Targets (IC50/Kd)
Olaparib PARP1, PARP21-5 nMTankyrase-1 (TNKS1)[3][4]
Rucaparib PARP1, PARP2, PARP3<5 nMPARP4, PARP10, PARP12, PARP15, PARP16 (less potent)[5]

Experimental Protocols

Accurate and reproducible experimental design is paramount in evaluating inhibitor selectivity. Below are detailed methodologies for key assays cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In each well of the plate, add the test compound, recombinant kinase, and substrate.

  • Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression.

PARP1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the inhibition of PARP1 activity by quantifying the amount of poly(ADP-ribose) (PAR) produced.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone proteins (substrate)

  • NAD+ (substrate)

  • PARP Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: To each well, add the PARP Assay Buffer, activated DNA, histone mixture, and the test inhibitor.

  • Enzyme Addition: Thaw the PARP1 enzyme on ice and dilute it to the working concentration in the assay buffer.

  • Initiation: Initiate the reaction by adding the diluted PARP1 enzyme to each well (except for the "blank" control).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add Streptavidin-HRP to each well to bind to the biotinylated PAR chains.

  • Signal Generation: Add the chemiluminescent substrate and measure the light output using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR, MDA-MB-436 for PARP)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

PARP1_Inhibition_Workflow Start Start DNA_Damage DNA Single-Strand Break Start->DNA_Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis DSB_Formation Double-Strand Break Formation PARP1_Activation->DSB_Formation Inhibition leads to Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair Inhibitor This compound Inhibitor Inhibitor->PARP1_Activation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Caption: PARP1 Inhibition and Synthetic Lethality.

Experimental_Workflow Compound This compound Derivative Biochemical Biochemical Assays Compound->Biochemical Cell_Based Cell-Based Assays Compound->Cell_Based Kinase_Assay Kinase Panel Screening (IC50) Biochemical->Kinase_Assay PARP_Assay PARP Inhibition Assay (IC50) Biochemical->PARP_Assay Data_Analysis Data Analysis & Selectivity Profiling Kinase_Assay->Data_Analysis PARP_Assay->Data_Analysis Proliferation Cell Proliferation Assay (GI50) Cell_Based->Proliferation Target_Engagement Target Engagement (e.g., Western Blot) Cell_Based->Target_Engagement Proliferation->Data_Analysis Target_Engagement->Data_Analysis

Caption: Workflow for Inhibitor Selectivity Profiling.

References

Safety Operating Guide

Proper Disposal of 6-Iodoquinazolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 6-Iodoquinazolin-4-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale work.

Immediate Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is classified as causing skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A properly fitted laboratory coat.

  • Respiratory Protection: An N95 dust mask or equivalent, particularly when handling the compound as a powder outside of a chemical fume hood.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation[1].
Eye Irritation Causes serious eye irritation[1].
Operational Plan for Waste Management

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.

Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Solid Waste Segregation Segregate into appropriate waste streams Solid Waste->Segregation Liquid Waste Liquid Waste Liquid Waste->Segregation Contaminated Sharps Contaminated Sharps Contaminated Sharps->Segregation Contaminated PPE Contaminated PPE Contaminated PPE->Segregation Solid_Container Labeled Hazardous Solid Waste Container Segregation->Solid_Container Solids & PPE Liquid_Container Labeled Hazardous Liquid Waste Container Segregation->Liquid_Container Liquids Sharps_Container Puncture-Proof Sharps Container Segregation->Sharps_Container Sharps Storage Store in designated Satellite Accumulation Area (SAA) Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Storage->EHS_Pickup Incineration High-Temperature Incineration by Licensed Facility EHS_Pickup->Incineration Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in Hazardous Solid Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Collect in Hazardous Liquid Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Collect in Puncture-Proof Sharps Container IsSharp->SharpsContainer Yes Store Store in Satellite Accumulation Area IsSharp->Store No (End of specific waste types) SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Contact EHS for Pickup Store->EHS

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Iodoquinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 6-Iodoquinazolin-4-one, a key intermediate in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling procedures.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shield.To protect eyes from splashes and airborne particles.
Body Protection A properly fitted laboratory coat.To protect skin and clothing from contamination.
Respiratory N95 dust mask or higher, particularly when handling the powder outside of a chemical fume hood.To prevent inhalation of the compound, which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step operational plan for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.

Handling and Use
  • Controlled Environment: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Management and Disposal

The primary and recommended method for the disposal of this compound and all contaminated materials is through a licensed hazardous waste disposal company.

  • Waste Segregation: All materials that have come into contact with this compound, including empty containers, contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers. Do not mix with other waste streams.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (skin and eye irritant).

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic.

  • Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup and disposal.[1] Provide a full description of the waste. Incineration in a permitted hazardous waste incinerator is the preferred disposal method.[1] Do not dispose of this chemical down the drain or in regular trash. [1]

Experimental Protocols: In-Lab Chemical Degradation (for consideration under expert supervision)

While professional disposal is the standard, in-lab chemical degradation may be considered in specific, controlled circumstances with appropriate safety measures and expert oversight. A general procedure for the hydrolysis of a quinazolinone is provided below. This procedure must be adapted and validated for this compound by qualified personnel before implementation.

Objective: To hydrolyze the quinazolinone ring system to less hazardous components.

Materials:

  • This compound waste

  • Strong acid (e.g., concentrated hydrochloric acid) or strong base (e.g., sodium hydroxide solution)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle

  • Appropriate neutralization agents (e.g., sodium bicarbonate for acid, dilute HCl for base)

Procedure:

  • Setup: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reaction: Slowly add the acidic or basic solution to the flask. Gently heat the mixture to reflux with continuous stirring. The reaction time will need to be determined experimentally.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete degradation of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the resulting solution.

  • Disposal: The neutralized solution must still be disposed of as hazardous waste, but the primary hazard of the parent compound will have been mitigated.

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Label Verify Label Inspect->Label Store Store in Cool, Dry, Ventilated Area Label->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Prepare Prepare Solution FumeHood->Prepare Segregate Segregate Waste Weigh->Segregate Generate Waste Prepare->Segregate Generate Waste Containerize Collect in Labeled Container Segregate->Containerize StoreWaste Store in Satellite Area Containerize->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

Caption: Workflow for Handling this compound.

G cluster_ppe Personal Protective Equipment cluster_actions Required Actions Gloves Nitrile or Neoprene Gloves Goggles Safety Goggles/Face Shield Coat Lab Coat Respirator N95 Respirator (for powder) Handling Handling this compound Handling->Gloves Handling->Goggles Handling->Coat Handling->Respirator if applicable

Caption: PPE Requirements for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoquinazolin-4-one
Reactant of Route 2
6-Iodoquinazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.